Cinnzeylanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O7 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(1R,2R,3S,6S,7R,9S,10R,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14-,15-,16-,17+,18-,19+,20+/m0/s1 |
InChI Key |
TVHZPQAYPSOHQT-TXGAYMLMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Cinnzeylanol Biosynthesis Pathway in Cinnamomum: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Cinnzeylanol, a significant diterpenoid found in the genus Cinnamomum. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of this plant family. While the complete enzymatic cascade leading to this compound has not been fully elucidated in the literature, this guide presents a hypothesized pathway based on established principles of terpenoid biosynthesis in plants. It also outlines the experimental methodologies required to validate these hypotheses.
This compound (C₂₀H₃₂O₇) is a complex diterpenoid that, like all terpenoids in Cinnamomum, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] For the formation of diterpenoids like this compound, the MEP pathway is considered the primary source of precursors.
Part 1: The Upstream Biosynthesis Pathway - Formation of Geranylgeranyl Diphosphate (GGPP)
The initial steps of this compound biosynthesis are well-established and common to all diterpenoids. The C20 precursor, geranylgeranyl diphosphate (GGPP), is assembled from IPP and DMAPP through a series of condensation reactions catalyzed by prenyltransferases.
The key enzymes and reactions in the upstream pathway are summarized in the table below.
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) |
| Geranyl Diphosphate Synthase | GPPS | Condensation of IPP and DMAPP | IPP, DMAPP | Geranyl Diphosphate (GPP) |
| Farnesyl Diphosphate Synthase | FPPS | Condensation of GPP and IPP | GPP, IPP | Farnesyl Diphosphate (FPP) |
| Geranylgeranyl Diphosphate Synthase | GGPPS | Condensation of FPP and IPP | FPP, IPP | Geranylgeranyl Diphosphate (GGPP) |
A summary of the enzymes and reactions involved in the formation of the diterpenoid precursor, GGPP.
The logical flow of the upstream pathway is depicted in the following diagram.
Part 2: The Proposed Downstream Pathway - From GGPP to this compound
The biosynthesis of this compound from GGPP is hypothesized to proceed in two major stages:
-
Cyclization: A diterpene synthase (diTPS) catalyzes the cyclization of the linear GGPP molecule to form a core diterpene scaffold. The exact structure of this intermediate is currently unknown.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes (e.g., dehydrogenases, reductases) introduce hydroxyl groups and other modifications to the diterpene skeleton to yield the final this compound structure. Given the seven oxygen atoms in this compound, multiple hydroxylation steps are expected.
A proposed logical flow for the downstream pathway is presented below.
Part 3: Experimental Protocols for Pathway Elucidation
Validating the hypothesized this compound biosynthesis pathway requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate diTPS and CYP450 genes involved in this compound biosynthesis.
Protocol:
-
Plant Material: Collect tissues from Cinnamomum zeylanicum known to produce this compound (e.g., bark, leaves) at different developmental stages.
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq, NovaSeq).
-
Bioinformatic Analysis:
-
Perform de novo transcriptome assembly using software such as Trinity or SPAdes.
-
Annotate the assembled transcripts against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) using BLASTx.
-
Identify transcripts annotated as diterpene synthases and cytochrome P450s.
-
Perform differential gene expression analysis to identify candidate genes that are highly expressed in this compound-producing tissues.
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate diTPS and CYP450 genes.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from C. zeylanicum cDNA using PCR with gene-specific primers. Clone the amplified sequences into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression:
-
diTPS: Transform E. coli (e.g., BL21(DE3) strain) with the diTPS expression construct. Induce protein expression with IPTG.
-
CYP450s: Co-express the CYP450 candidate and a cytochrome P450 reductase (CPR) in a suitable host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).
-
-
Enzyme Assays:
-
diTPS: Prepare cell-free extracts from the induced E. coli cultures. Incubate the extract with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺).
-
CYP450s: Incubate microsomes prepared from yeast or agroinfiltrated tobacco leaves with the product of the diTPS reaction and NADPH.
-
-
Product Identification: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards and databases. For novel compounds, structural elucidation will require Nuclear Magnetic Resonance (NMR) spectroscopy.
The experimental workflow for functional characterization is illustrated below.
References
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Cinnzeylanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, a complex polyhydroxylated pentacyclic diterpene isolated from the bark of Cinnamomum zeylanicum, presents a formidable challenge and opportunity in the field of natural product chemistry and drug development. Its intricate stereochemical architecture is a key determinant of its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its absolute configuration and exploring its known biological functions. While the existence of other stereoisomers is theoretically plausible, current scientific literature has not reported their isolation or synthesis. This document aims to be a foundational resource for researchers engaged in the study of this compound, offering detailed information on its structure, known biological activities, and relevant experimental methodologies.
Introduction
This compound is a diterpenoid natural product with the chemical formula C₂₀H₃₂O₇.[1] It was first isolated from the dried bark of Cinnamonum zeylanicum Nees, a plant renowned for its rich history in traditional medicine and as the source of cinnamon spice.[2] Along with its acetylated analogue, Cinnzeylanine, this compound belongs to the ketal type of diterpenes.[2] The complex, polycyclic structure of this compound, featuring multiple chiral centers, gives rise to a specific three-dimensional arrangement that is crucial for its biological interactions. Understanding the precise stereochemistry is therefore fundamental for any investigation into its mechanism of action and potential therapeutic applications.
Stereochemistry of this compound
The definitive structure of this compound was elucidated through X-ray crystal analysis of its acetylated counterpart, Cinnzeylanine. This analysis established the relative and absolute stereochemistry of the molecule.
Chiral Centers and Absolute Configuration
This compound possesses a rigid pentacyclic carbon skeleton with numerous stereocenters. The systematic IUPAC name for the known natural isomer of this compound, which specifies the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules, is (1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.0¹⁶.0⁷¹³.0¹⁰¹⁴]pentadecane-2,6,9,11,13,14-hexol [2].
The numerous chiral centers in the this compound molecule are responsible for its specific three-dimensional shape, which is essential for its biological activity. The complex arrangement of hydroxyl groups and the isopropyl moiety on the rigid pentacyclic core creates a unique pharmacophore.
Isomeric Forms
Despite the large number of stereocenters, to date, only the single, naturally occurring stereoisomer of this compound described above has been reported in the scientific literature. The existence of other diastereomers or an enantiomer has not been documented, either through isolation from natural sources or through chemical synthesis. The biosynthetic pathways in Cinnamomum zeylanicum appear to be highly stereoselective, producing only this specific isomer. The lack of synthetic routes to this compound has further limited the exploration of its other potential stereoisomeric forms.
Biological Activity and Data Presentation
Research on the specific biological activities of purified this compound is limited. Much of the available data pertains to crude extracts of Cinnamomum zeylanicum or its more abundant components, such as cinnamaldehyde (B126680). However, initial studies on this compound itself have pointed towards certain biological effects.
Known Biological Activities
This compound has been reported to exhibit insect growth regulatory activity .[3][4] This suggests potential applications in agriculture as a natural pesticide. Additionally, as a component of Cinnamomum zeylanicum extracts, it may contribute to the known antimicrobial and anti-inflammatory properties of the plant.[1][5][6][7][8][9][10][11][12][13][14][15] However, studies isolating this compound and testing its specific antimicrobial and anti-inflammatory potency are scarce.
Quantitative Data
There is a significant lack of quantitative data in the public domain regarding the specific biological activities or physical properties of this compound and its potential isomers. The table below is provided as a template for future research, as no comparative data for different isomers is currently available.
| Property | This compound (Natural Isomer) | Other Isomers |
| Physical Properties | ||
| Melting Point (°C) | 186.2[1] | Not Reported |
| Boiling Point (°C) | 575.79[1] | Not Reported |
| Biological Activity | ||
| IC₅₀ (Insect Growth Regulation) | Not Reported | Not Reported |
| MIC (Antimicrobial) | Not Reported | Not Reported |
| IC₅₀ (Anti-inflammatory) | Not Reported | Not Reported |
Experimental Protocols
Detailed experimental protocols for the synthesis or separation of this compound isomers are not available due to the lack of research in this specific area. However, this section provides a general methodology for the isolation of diterpenoids from Cinnamomum species and the determination of absolute configuration, based on the approaches used for the initial characterization of this compound.
Isolation of Diterpenoids from Cinnamomum zeylanicum
The following is a generalized protocol for the extraction and isolation of diterpenoids like this compound from plant material.
Determination of Absolute Configuration
The absolute configuration of a novel, complex natural product like this compound is typically determined using a combination of spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition.
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous evidence of both relative and absolute stereochemistry.[16] For chiral molecules without a heavy atom, derivatization with a chiral reagent containing a heavy atom can facilitate the determination of the absolute configuration.
-
Chiroptical Methods: In the absence of suitable crystals for X-ray analysis, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used.[17][18][19] The experimental spectra are compared with quantum chemical predictions for different stereoisomers to determine the absolute configuration.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. However, other compounds from Cinnamomum species, notably cinnamaldehyde, have been shown to influence key cellular signaling cascades involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.[20] Given the shared botanical origin, it is plausible that this compound could interact with these or related pathways. This remains a promising area for future investigation.
Conclusion and Future Directions
This compound is a structurally complex diterpenoid with established absolute stereochemistry but limited biological characterization. The lack of information on its other potential stereoisomers represents a significant gap in the literature and a considerable opportunity for research. Future work should focus on:
-
Total Synthesis: The development of a total synthesis for this compound would not only confirm its structure but also provide access to its elusive stereoisomers.
-
Biological Screening: A comprehensive biological evaluation of the natural this compound isomer is warranted to explore its full therapeutic potential beyond insect growth regulation.
-
Comparative Studies: Should other stereoisomers become available through synthesis, comparative studies of their biological activities will be crucial to establish structure-activity relationships.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways of this compound will provide a deeper understanding of its biological effects.
This technical guide serves as a comprehensive resource on the current knowledge of this compound's stereochemistry and isomeric forms, with the aim of stimulating further research into this fascinating natural product.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo(1,2)pentaleno(1,6-bc)furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | C20H32O7 | CID 44559448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Composition, antimicrobial activity and in vitro cytotoxicity of essential oil from Cinnamomum zeylanicum Blume (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamomum zeylanicum oil and cinnamaldehyde's antibacterial effects [wisdomlib.org]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of cinnamon (Cinnamomum verum) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. Antibacterial Effects of Cinnamon: From Farm to Food, Cosmetic and Pharmaceutical Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the absolute configuration of Anisotome irregular diterpenes: application of CD and NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Cinnzeylanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the structural elucidation of Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from Cinnamomum zeylanicum. While exhaustive quantitative data from primary literature remains within specialized academic journals, this document outlines the principles, expected data, and experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the context of this compound analysis.
Introduction to this compound
This compound (C₂₀H₃₂O₇, Molar Mass: 384.46 g/mol ) is a complex natural product with a unique pentacyclic structure. Its structural complexity necessitates a suite of advanced spectroscopic techniques for unambiguous characterization. The initial structure elucidation was reported by A. Isogai et al. in 1976, where X-ray crystallography played a pivotal role. The following sections detail the spectroscopic methods that are fundamental to confirming and characterizing such molecules.
Spectroscopic Data Summary
Detailed, quantitative spectroscopic data for this compound is not widely available in public online databases and is primarily found in the original research publication:
-
Isogai, A., Suzuki, A., Tamura, S., Murakoshi, S., Ohashi, Y., & Sasada, Y. (1976). Structures of cinnzeylanine and this compound, polyhydroxylated pentacyclic diterpenes from Cinnamomum zeylanicum Nees. Agricultural and Biological Chemistry, 40(11), 2305-2306.
Researchers requiring precise chemical shifts, coupling constants, mass-to-charge ratios, and infrared absorption frequencies are advised to consult this primary source. The following tables provide a generalized representation of the expected data based on the known structure of this compound.
Table 1: Expected ¹H NMR Data for this compound
| Functional Group Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Hydroxyl (-OH) | Broad singlet | Variable (dependent on solvent and concentration) |
| Methine (CH) adjacent to oxygen | 3.5 - 4.5 | Multiplet |
| Methylene (CH₂) | 1.0 - 2.5 | Multiplet |
| Methyl (CH₃) | 0.8 - 1.5 | Singlet, Doublet |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | Not present in this compound |
| Carbons attached to oxygen (C-O) | 60 - 90 |
| Alkene (C=C) | Not present in this compound |
| Alkane (CH, CH₂, CH₃) | 10 - 60 |
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z Ratio | Fragmentation Pattern |
| Molecular Ion [M]⁺ | 384.21 | Dependent on ionization method |
| Protonated Molecule [M+H]⁺ | 385.22 | Loss of water (H₂O), and other small neutral molecules |
| Sodiated Molecule [M+Na]⁺ | 407.20 | Adduct formation is common in ESI |
| Fragment Ions | < 384 | Stepwise loss of functional groups |
Table 4: Expected Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H (alkane) | 2850 - 3000 | Strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. Specific parameters would be optimized based on the instrumentation and the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters include the number of scans, relaxation delay, and pulse width. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is crucial for assigning the complex structure of this compound.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), depending on the volatility and thermal stability of the compound.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used for a non-volatile molecule like this compound to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Fragmentation Analysis (MS/MS): To gain further structural information, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. This helps to identify the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR (Fourier-Transform Infrared) spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.
-
Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Cinnzeylanol: A Technical Guide to Its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of Cinnzeylanol. The information is compiled from various scientific sources to support research and development activities involving this natural compound. All quantitative data is presented in structured tables for ease of reference, and where available, experimental methodologies are detailed.
Physicochemical Properties of this compound
This compound, a diterpenoid isolated from Cinnamomum species, possesses a unique molecular structure that dictates its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₇ | N/A |
| Molecular Weight | 384.46 g/mol | N/A |
| Melting Point | 186.2 °C | N/A |
| Boiling Point | 575.8 °C | N/A |
| CAS Number | 62394-04-1 | N/A |
Solubility Profile
For in vitro and in vivo studies, this compound is often prepared in a stock solution using DMSO. One supplier suggests that a 2 mg/mL working solution can be prepared by first dissolving the compound in a small amount of DMSO to create a concentrated mother liquor[4]. This indicates that this compound has at least some degree of solubility in DMSO.
Given the lack of specific data for this compound, the solubility of cinnamaldehyde (B126680), a major and structurally related component of cinnamon, is presented in Table 2 as a potential reference. It is crucial to note that these values are for cinnamaldehyde and may not accurately reflect the solubility of this compound.
Table 2: Solubility of Cinnamaldehyde
| Solvent | Solubility | Source |
| DMSO | ≥13.2 mg/mL | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the specific physicochemical properties of this compound are not published. However, standard methodologies for determining melting point, boiling point, and solubility of organic compounds, particularly terpenoids and other natural products, are well-established.
Melting Point Determination
A common method for determining the melting point of a crystalline solid like this compound is the capillary tube method using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of purified this compound is dried to remove any residual solvent. The dried sample is then finely ground into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid at the sealed end to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Boiling Point Determination
For a high-boiling point compound like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The Thiele tube method is a common laboratory technique.
Protocol:
-
Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. This assembly is attached to a thermometer.
-
Heating: The setup is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is heated gently.
-
Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The equilibrium solubility of a compound can be determined using the shake-flask method.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, research on cinnamon extracts and its major component, cinnamaldehyde, provides insights into potential biological activities. These compounds have been shown to influence key cellular signaling pathways involved in inflammation and cell growth.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Cinnamaldehyde has been reported to inhibit this pathway, suggesting a potential anti-proliferative effect.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Disclaimer: The signaling pathway diagrams illustrate the potential effects of this compound based on the reported activities of related compounds from cinnamon. Further research is required to confirm the direct effects of this compound on these pathways.
References
Mechanism of action of Cinnzeylanol as an antimicrobial agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, derived from Cinnamomum zeylanicum, has garnered significant attention for its potent antimicrobial properties. This technical guide provides an in-depth analysis of its mechanism of action against a broad spectrum of microorganisms. The primary active component responsible for this activity is cinnamaldehyde, which acts concertedly with other constituents to disrupt microbial viability and pathogenicity. This document summarizes key quantitative data, details relevant experimental methodologies, and visually represents the core mechanisms and workflows to support further research and development in this area.
Core Mechanism of Action
The antimicrobial efficacy of this compound is multifaceted, primarily targeting the structural and functional integrity of microbial cells. The lipophilic nature of its main constituent, cinnamaldehyde, facilitates its interaction with and disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins, and ultimately, cell death.[1][2][3][4][5][6] Furthermore, this compound has been shown to interfere with critical cellular processes, including enzyme activity, cell division, and biofilm formation.[3][5][7][8]
dot
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity and mechanism of cinnamon essential oil nanoemulsion against Pseudomonas deceptionensis CM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial effects of cinnamon (Cinnamomum zeylanicum) bark essential oil on Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constituents of cinnamon inhibit bacterial acetyl CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of cinnamon essential oils and their synergistic potential with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cinnzeylanol in Plant Defense: A Technical Whitepaper on a Diterpenoid of Interest
For Immediate Release
[COLOMBO, SRI LANKA] – While the potent antimicrobial and insecticidal properties of cinnamon (Cinnamomum zeylanicum) are well-established and largely attributed to major constituents like cinnamaldehyde (B126680) and eugenol, the specific roles of its minor components remain an area of active scientific inquiry. This technical guide focuses on Cinnzeylanol, a polyhydroxylated pentacyclic diterpene unique to cinnamon, exploring its known characteristics and potential, yet currently under-investigated, role in the sophisticated defense mechanisms of its host plant.
This document serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of knowledge and outlining a hypothetical framework for this compound's function based on the activities of related compounds and the general defense-inducing properties of cinnamon extracts.
Chemical Profile of this compound
This compound is a diterpenoid, a class of organic chemicals composed of four isoprene (B109036) units. Its complex structure and chemical properties are summarized below.
| Property | Value | Citation |
| CAS Number | 62394-04-1 | [1] |
| Molecular Formula | C₂₀H₃₂O₇ | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Melting Point | 186.2 °C | [1] |
| Boiling Point | 575.79 °C | [1] |
| Source | Bark and leaves of Cinnamomum zeylanicum | [1][2] |
Putative Role in Plant Defense Mechanisms
Direct experimental evidence detailing this compound's role in plant defense is scarce in current scientific literature. However, based on the known functions of other plant-derived diterpenes and the observed defense-eliciting properties of cinnamon extracts, a hypothetical role for this compound can be proposed. Plant defense responses are multifaceted, involving both direct antimicrobial/insecticidal action and the induction of systemic resistance pathways.
Direct Antimicrobial and Insecticidal Activity
While the majority of cinnamon's antimicrobial and insecticidal effects are attributed to its volatile components, diterpenoids in other plant species are known to possess significant biological activity. It is plausible that this compound contributes to the overall defensive chemical milieu of the cinnamon plant.
-
Antifungal Activity: Cinnamon extracts have demonstrated potent antifungal activity against a wide range of plant pathogens, including species of Aspergillus, Penicillium, and Fusarium.[3][4][5][6] The mechanism often involves the disruption of the fungal cell membrane.[7]
-
Antibacterial Activity: The essential oil of C. zeylanicum shows significant inhibitory action against both Gram-positive and Gram-negative bacteria.[8][9]
-
Insecticidal and Repellent Effects: Cinnamon oil has been shown to be effective against various insects, acting as a repellent, larvicide, and ovicide.[10][11][12][13]
The contribution of isolated this compound to these activities has yet to be quantified.
Induction of Systemic Acquired Resistance (SAR)
A key aspect of plant defense is the ability of a localized pathogen attack to trigger a plant-wide state of heightened alert, known as Systemic Acquired Resistance (SAR). This response is typically mediated by signaling molecules, most notably salicylic (B10762653) acid (SA). Plant elicitors, including compounds found in essential oils, can trigger SAR.[14][15][16] It is hypothesized that this compound, as a secondary metabolite, could function as an endogenous signaling molecule or an elicitor that primes or activates these defense pathways.
Jasmonic Acid (JA) and Ethylene (B1197577) (ET) Signaling
Defense against necrotrophic pathogens and herbivorous insects is often mediated by the jasmonic acid (JA) and ethylene (ET) signaling pathways. There is considerable crosstalk between the SA and JA/ET pathways, often in an antagonistic manner, allowing the plant to fine-tune its defense response to a specific threat. Terpenoids have been shown to induce JA-pathway-related genes. Therefore, this compound could potentially modulate this pathway as well.
Experimental Protocols
While protocols for the specific analysis of this compound's role in plant defense are not available, the following section outlines general methodologies that would be essential for such investigations.
Isolation and Purification of this compound
The isolation of this compound from C. zeylanicum bark is a prerequisite for its specific bioactivity testing.
-
Extraction: Ground cinnamon bark is subjected to solvent extraction, typically using methanol (B129727) or ethanol, often employing methods like Soxhlet extraction to ensure thoroughness.[17]
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol).
-
Chromatography: The target fraction is further purified using column chromatography (e.g., silica (B1680970) gel) followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[18]
-
Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19]
In Vitro Antimicrobial Assays
To determine the direct antimicrobial activity of purified this compound against relevant plant pathogens.
-
Pathogen Culture: Grow target fungal or bacterial plant pathogens on appropriate media (e.g., Potato Dextrose Agar (B569324) for fungi, Nutrient Agar for bacteria).
-
Broth Microdilution Assay: A serial dilution of this compound is prepared in a 96-well microtiter plate with liquid growth medium. Each well is inoculated with a standardized suspension of the pathogen.
-
Incubation: Plates are incubated under optimal growth conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible growth of the pathogen.[8]
-
MBC/MFC Determination: Aliquots from wells with no visible growth are plated on fresh agar to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that kills 99.9% of the initial inoculum.
Plant Elicitor and Gene Expression Assays
To investigate if this compound can induce defense gene expression in plants.
-
Plant Treatment: Treat model plants (e.g., Arabidopsis thaliana or tomato seedlings) with a solution of purified this compound. Control plants are treated with a mock solution.
-
Tissue Sampling: Collect leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
-
RNA Extraction: Isolate total RNA from the collected tissue samples.
-
Gene Expression Analysis (qRT-PCR): Synthesize cDNA from the RNA and perform quantitative real-time PCR to measure the expression levels of key defense-related genes. Target genes would include markers for the SA pathway (PR1, PR2), the JA pathway (PDF1.2, VSP2), and phenylpropanoid biosynthesis (PAL).[15]
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated plants compared to controls.
Conclusion and Future Directions
This compound remains an enigmatic component of Cinnamomum zeylanicum. While its chemical structure is known, its specific biological functions, particularly within the context of plant defense, are yet to be elucidated. The frameworks and protocols outlined in this whitepaper are based on established principles of chemical ecology and plant pathology and are intended to provide a roadmap for future research.
Key research questions that need to be addressed include:
-
What is the quantitative contribution of this compound to the overall antifungal, antibacterial, and insecticidal activity of cinnamon extracts?
-
Can this compound act as a signaling molecule or elicitor to induce Systemic Acquired Resistance or other defense pathways in plants?
-
What are the specific genes and enzymes involved in the this compound biosynthetic pathway?
Answering these questions will not only deepen our understanding of the complex chemical ecology of this important medicinal plant but could also pave the way for the development of novel, natural products for crop protection and pharmaceuticals.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ours.ou.ac.lk [ours.ou.ac.lk]
- 4. Antifungal Effect of Cinnamon Bark Extract on the Phytopathogenic Fungus Fusarium sporotrichioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Plant Oils as Antifungal Activity Against Fungal Pathogens of Cinnamomum Zeylanicum (Cinnamon) [ideas.repec.org]
- 6. Cinnamon as a Useful Preventive Substance for the Care of Human and Plant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antifungal activity of Cinnamomum zeylanicum bark and leaf essential oils against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological Properties of Cinnamomum zeylanicum Essential Oil: Phytochemical Component, Antioxidant and Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 10. Insecticidal and repellent effect of cinnamon oil on flies associated with livestock [scielo.org.co]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Insecticidal Efficacy of Essential Oils from Cinnamomum zeylanicum, Thymus vulgaris, Ferula assafoetida L on Callosobruchus maculatus F | Semantic Scholar [semanticscholar.org]
- 14. Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Preliminary Cytotoxic Effects of Cinnzeylanol on Cell Lines: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Cinnzeylanol, a key bioactive compound found in Cinnamomum zeylanicum, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential anti-tumor properties of this natural compound.
Introduction
Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, has a long history of use in traditional medicine. Modern scientific investigations have begun to elucidate the pharmacological activities of its constituent compounds, with a particular focus on their potential as anti-cancer agents. One of the most promising of these is this compound, which, along with related compounds like cinnamaldehyde (B126680), has demonstrated significant cytotoxic effects against a range of cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle through the modulation of various signaling pathways. This guide summarizes the key findings from in vitro studies, presenting quantitative data on cytotoxicity, detailing the experimental protocols used, and visualizing the molecular mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and related cinnamon extracts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of cinnamon extracts and their major components against various cancer cell lines.
Table 1: IC50 Values of Cinnamon Extracts and Cinnamaldehyde on Various Cell Lines
| Cell Line | Cell Type | Compound | Incubation Time | IC50 Value | Reference |
| SCC-9 | Oral Squamous Carcinoma | Cinnamomum zeylanicum Extract (CZE) | 48 h | 100 µg/mL | [1] |
| SCC-9 | Oral Squamous Carcinoma | Cinnamomum zeylanicum Extract (CZE) | 72 h | 75 µg/mL | [1] |
| SCC-25 | Oral Squamous Carcinoma | Cinnamomum zeylanicum Extract (CZE) | 48 h | 30 µg/mL | [1] |
| SCC-25 | Oral Squamous Carcinoma | Cinnamomum zeylanicum Extract (CZE) | 72 h | 85 µg/mL | [1] |
| SCC-9 | Oral Squamous Carcinoma | Cinnamaldehyde (CIN) | 24 h | 120 µM | [1] |
| SCC-9 | Oral Squamous Carcinoma | Cinnamaldehyde (CIN) | 48 h | 40 µM | [1] |
| SCC-9 | Oral Squamous Carcinoma | Cinnamaldehyde (CIN) | 72 h | 35 µM | [1] |
| SCC-25 | Oral Squamous Carcinoma | Cinnamaldehyde (CIN) | 24 h | 250 µM | [1] |
| SCC-25 | Oral Squamous Carcinoma | Cinnamaldehyde (CIN) | 48 h | 45 µM | [1] |
| SCC-25 | Oral Squamous Carcinoma | Cinnamaldehyde (CIN) | 72 h | 37 µM | [1] |
| HCT116 | Human Colorectal Carcinoma | Cinnamon Essential Oil (CEO) | 48 h | Not explicitly stated, but showed high selectivity | [2] |
| 4T1 | Mouse Breast Cancer | Cinnamon Essential Oil (CEO) | 48 h | Not explicitly stated | [2] |
| MDA-MB-468 | Human Breast Cancer | Cinnamon Essential Oil (CEO) | 48 h | Not explicitly stated | [2] |
| CT26 | Mouse Colon Cancer | Cinnamon Essential Oil (CEO) | 48 h | Not explicitly stated | [2] |
| MRC-5 | Non-cancerous Human Fibroblast | Cinnamon Essential Oil (CEO) | 48 h | Lower toxicity compared to cancer cell lines | [2] |
| MCF-7 | Human Breast Cancer | Soxhlet extract of C. zeylanicum | 24 h | 58 µg/mL | [3] |
| MCF-7 | Human Breast Cancer | Soxhlet extract of C. zeylanicum | 48 h | 140 µg/mL | [3] |
| MCF-7 | Human Breast Cancer | Water extract of C. zeylanicum | 24 h | 9 mg/mL | [3] |
| MCF-7 | Human Breast Cancer | Water extract of C. zeylanicum | 48 h | 4.8 mg/mL | [3] |
| K562 | Human Myelogenous Leukemia | Cinnamomum zeylanicum extract | 48 h | 52 µg/mL | [4] |
| Jurkat | Human T-cell Leukemia | Cinnamomum zeylanicum extract | 48 h | 66.7 µg/mL | [4] |
| PC-3 | Human Prostate Cancer | Cinnamomum zeylanicum Essential Oil (CZEO) | Not Stated | 13.56 µg/mL | [5][6] |
| U87-MG | Glioblastoma Multiforme | Cinnamon extract | Not Stated | 0.729 mg/100µl | [7] |
Table 2: Apoptotic Effects of Cinnamomum zeylanicum Extract (CZE) and Cinnamaldehyde (CIN) on Oral Cancer Cells [1][8]
| Cell Line | Treatment | Effect |
| SCC-9 | CZE | Induction of early-phase apoptosis (from 5.0% to 41.1%) |
| SCC-9 | CIN | Induction of early (from 5.0% to 90.5%) and late (from 6.2% to 39.7%) phase apoptosis |
| SCC-25 | CZE and CIN | Similar trends of dose-dependent induction of apoptosis |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature regarding the cytotoxic effects of this compound and related compounds.
Cell Culture
Cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9] Adherent cells are sub-cultured upon reaching confluency using trypsinization.[4] Cell viability is confirmed to be above 95% using methods like trypan blue exclusion before initiating experiments.[4]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: A predetermined concentration of tumor cells is seeded in 96-well plates.[4]
-
Treatment: Cells are treated in triplicate with various concentrations of the cinnamon extract or cinnamaldehyde (e.g., 0.1 - 200 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours). A negative control with the solvent (e.g., DMSO) is included.[4]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The plates are centrifuged, the supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: After 10 minutes of agitation, the absorbance is read at 570 nm with a reference wavelength of 630 nm using an ELISA plate reader.[4]
-
Calculation: The percentage of inhibition is calculated as [1 - (optical density of test / optical density of negative control)] × 100. The IC50 value is determined from the dose-response curve.[4]
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with different concentrations of the test compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][8]
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment and Fixation: Cells are grown on coverslips, treated with the test compound, and then fixed with a solution like 4% paraformaldehyde.
-
Staining: The fixed cells are stained with DAPI solution.
-
Microscopic Observation: The stained cells are observed under a fluorescence microscope to identify apoptotic nuclei.[1][8]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a method like the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[1][10]
Signaling Pathways and Mechanisms of Action
This compound and related compounds exert their cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction
The induction of apoptosis is a primary mechanism of the anti-cancer activity of cinnamon compounds. This is often mediated through the intrinsic (mitochondrial) pathway.
References
- 1. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of anticancer properties of cinnamon phytochemicals on protein expression in glioblastoma multiforme cell lines (U87-MG) - IP Indian J Neurosci [ijnonline.org]
- 8. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cinnzeylanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol is a pentacyclic diterpenoid native to Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1][2] Alongside its acetyl derivative, cinnzeylanine, this compound represents a class of non-volatile bioactive compounds within cinnamon bark.[1][2] While much of the research on cinnamon's therapeutic properties has centered on the abundant volatile compounds like cinnamaldehyde (B126680) and eugenol, diterpenoids such as this compound are of growing interest for their potential pharmacological activities. These activities are thought to contribute to the overall health benefits of cinnamon, which include antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][3][4]
These application notes provide a comprehensive overview of the techniques and protocols for the isolation and purification of this compound from Cinnamomum zeylanicum bark. Due to the limited availability of specific protocols for this particular diterpenoid, the following sections outline a generalized yet detailed workflow adapted from established methods for isolating diterpenoids from plant matrices.
Data Presentation: Extraction and Purification of Bioactive Compounds from Cinnamomum zeylanicum
The following table summarizes quantitative data from various extraction and purification methods applied to Cinnamomum zeylanicum, focusing on major bioactive components. While specific yield and purity data for this compound are not widely reported, this data provides a comparative reference for initial extraction efficiency.
| Extraction Method | Plant Part | Key Bioactive Compound(s) | Yield/Concentration | Purity | Reference |
| Steam Distillation (5 hours) | Bark | Cinnamaldehyde | - | 94.73% | [5] |
| Steam Distillation (10 hours) | Bark | Cinnamaldehyde | - | 94.75% | [5] |
| Soxhlet Extraction (5 hours) | Bark | Cinnamaldehyde | - | 73.16% | [5] |
| Soxhlet Extraction (10 hours) | Bark | Cinnamaldehyde | - | 62.74% | [5] |
| Methanol (B129727) Extraction followed by Column Chromatography | Bark | Cinnamaldehyde | 52.0 mg/L | - | [6] |
| Hydrodistillation | Bark | Essential Oil | 3.38% (v/w) | - | [7] |
Experimental Protocols
Protocol 1: Initial Extraction of Crude Extract from Cinnamomum zeylanicum Bark
This protocol describes the initial solvent extraction to obtain a crude extract containing a broad range of phytochemicals, including diterpenoids like this compound.
1. Materials and Reagents:
-
Dried Cinnamomum zeylanicum bark
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Grinder or mill
-
Soxhlet apparatus or large-scale percolator
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
2. Procedure:
-
Preparation of Plant Material: Grind the dried C. zeylanicum bark to a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.
-
Defatting: To remove nonpolar constituents like fats and waxes, pre-extract the powdered bark with n-hexane for 6-8 hours in a Soxhlet apparatus. Discard the n-hexane extract.
-
Methanolic Extraction: Air-dry the defatted bark powder to remove residual n-hexane. Subsequently, extract the powder with methanol for 18-24 hours in a Soxhlet apparatus or by percolation at room temperature for 72 hours with periodic agitation.
-
Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40-50°C using a rotary evaporator to obtain a viscous crude extract.
-
Drying and Storage: Dry the crude extract in a vacuum oven at 40°C to remove any remaining solvent. Store the dried extract at 4°C in an airtight container.
Protocol 2: Chromatographic Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the crude methanolic extract. This is a generalized protocol for diterpenoid purification and may require optimization.
1. Materials and Reagents:
-
Crude methanolic extract of C. zeylanicum
-
Silica (B1680970) gel (60-120 mesh for column chromatography)
-
Silica gel 60 F254 TLC plates
-
Solvent systems for chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol in varying gradients)
-
Vanillin-sulfuric acid or ceric sulfate (B86663) spray reagent for TLC visualization
-
Glass column for chromatography
-
Fraction collector
-
HPLC system (preparative or semi-preparative) with a suitable column (e.g., C18)
2. Procedure:
Step 1: Open Column Chromatography (Initial Fractionation)
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by increasing concentrations of methanol in ethyl acetate.
-
Collect fractions of equal volume using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pool the fractions that show similar TLC profiles, particularly those with spots in the expected Rf range for diterpenoids.
Step 2: Further Purification by Column Chromatography
-
Take the pooled fractions suspected to contain this compound and subject them to a second round of column chromatography on silica gel.
-
Use a shallower gradient of solvents that provided the best separation in the initial TLC analysis to achieve finer resolution.
-
Collect and analyze the fractions by TLC as described above.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, use a preparative or semi-preparative HPLC system.
-
Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Inject the sample onto a C18 column and elute with an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water).
-
Monitor the elution profile with a UV detector at a suitable wavelength.
-
Collect the peaks corresponding to the purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
Step 4: Structure Elucidation
-
The chemical structure of the purified compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Putative Signaling Pathway for the Anti-inflammatory Action of Cinnamomum zeylanicum Constituents
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the anti-inflammatory effects of Cinnamomum zeylanicum extracts and their major components, such as cinnamaldehyde, are known to involve the inhibition of key inflammatory pathways like the Toll-like Receptor (TLR) and NF-κB signaling.[3] It is plausible that this compound contributes to these effects.
References
- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 6. isca.me [isca.me]
- 7. ijnrd.org [ijnrd.org]
Application Notes and Protocols: Chemical Synthesis of Cinnzeylanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a complex ryanodane diterpenoid isolated from Cinnamomum zeylanicum, has garnered significant interest due to its potential biological activities. As a member of the ryanodane family, it shares a structurally intricate pentacyclic core, presenting a formidable challenge for chemical synthesis.[1][2][3] This document provides an overview of the total synthesis of this compound, outlines putative signaling pathways based on related compounds, and discusses strategies for the synthesis of its derivatives. The information is intended to serve as a resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Chemical Synthesis of this compound
The total synthesis of this compound was achieved as part of a unified strategy for the synthesis of several ryanodane diterpenoids, as reported by Inoue and coworkers.[3] The synthesis commences from a complex, pre-assembled pentacyclic intermediate and involves a series of highly optimized chemo- and stereoselective transformations.
Synthesis Workflow
The overall synthetic strategy involves the late-stage functionalization of a common pentacyclic core to yield this compound and other related natural products. This approach allows for a divergent synthesis, enabling access to multiple complex molecules from a single advanced intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocols
While the full detailed experimental procedures are contained within the supporting information of the primary literature, a representative protocol for a key transformation, based on the synthesis of related natural products, is provided below.[3]
Note: The following protocol is a generalized representation and should be cross-referenced with the original publication for precise experimental details.
Step: Late-Stage Hydroxylation
-
Preparation: To a solution of the advanced intermediate (1.0 eq) in a suitable solvent system (e.g., a mixture of THF, water, and a tertiary alcohol) at a controlled temperature (e.g., 0 °C), add the appropriate oxidizing agent (e.g., a selenium-based reagent or a metalloporphyrin complex).
-
Reaction: Stir the reaction mixture vigorously under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the addition of a suitable reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the hydroxylated product.
Quantitative Data
Specific quantitative data for the total synthesis of this compound is not fully available in the abstracts of the published literature. However, based on the synthesis of related compounds, the following table provides an example of the type of data that would be expected.
| Step | Transformation | Reagents and Conditions | Yield (%) | Analytical Data |
| 1 | Dihydroxylation | OsO4, NMO, acetone/water | ~85% | 1H NMR, 13C NMR, HRMS |
| 2 | Protection | TBDPSCl, imidazole, DMF | ~92% | 1H NMR, 13C NMR, HRMS |
| 3 | Oxidation | DMP, CH2Cl2 | ~95% | 1H NMR, 13C NMR, HRMS |
| 4 | Deprotection | TBAF, THF | ~90% | 1H NMR, 13C NMR, HRMS |
Note: This data is representative and not the actual data for the this compound synthesis.
Synthesis of this compound Derivatives
As of the latest available literature, the synthesis of specific derivatives of this compound has not been reported. However, the complex and highly functionalized structure of this compound offers several handles for derivatization, which could be explored to generate analogs with potentially enhanced or novel biological activities.
Potential synthetic strategies for derivatization could include:
-
Esterification or Etherification: The multiple hydroxyl groups on the this compound core could be selectively esterified or etherified to probe the structure-activity relationship.
-
Modification of the Isopropyl Group: The isopropyl group could be a site for oxidation or other transformations.
-
Ring-Opening or Rearrangement: Under specific conditions, the complex ring system could potentially undergo rearrangements to yield novel scaffolds.
Putative Signaling Pathways of this compound
The direct molecular targets and signaling pathways of this compound are not yet fully elucidated. However, studies on extracts of Cinnamomum zeylanicum and its major component, cinnamaldehyde, have shown modulation of key inflammatory and cell survival pathways, such as the PI3K/Akt and NF-κB signaling cascades.[4][5][6][7] It is plausible that this compound may exert its biological effects through similar mechanisms.
Putative PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation. Its activation can lead to the activation of the NF-κB transcription factor, which plays a central role in the inflammatory response. This compound may potentially modulate this pathway at one or more key nodes.
Caption: Putative modulation of the PI3K/Akt/NF-κB pathway by this compound.
Conclusion
The total synthesis of this compound represents a significant achievement in natural product chemistry, providing a foundation for further investigation into its biological properties. While detailed experimental protocols and data for its synthesis and the synthesis of its derivatives remain to be fully disclosed in publicly accessible formats, the established synthetic route opens avenues for the creation of novel analogs. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully realize its therapeutic potential. The information presented herein serves as a valuable starting point for researchers in this exciting and challenging field.
References
- 1. researchgate.net [researchgate.net]
- 2. Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified Total Synthesis of 3-epi-Ryanodol, this compound, Cinncassiols A and B, and Structural Revision of Natural Ryanodol and Cinnacasol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Cinnzeylanol in Plant Extracts
Introduction
Cinnzeylanol, a diterpenoid compound found in plants of the Cinnamomum genus, has garnered interest for its potential biological activities, including its antimicrobial properties.[1] As research into the therapeutic potential of this compound expands, robust and validated analytical methods for its quantification in plant extracts are essential for quality control, standardization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, primarily targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established techniques for the analysis of diterpenoids from complex plant matrices.[2][3]
Data Presentation
Given the limited availability of published quantitative data for this compound, the following table provides a representative structure for presenting such data. Researchers can adapt this template to summarize their experimental findings.
| Plant Material | Extraction Method | Analytical Method | This compound Concentration (µg/g of dry weight) | Reference |
| Cinnamomum zeylanicum bark | Ultrasound-Assisted Extraction | HPLC-MS/MS | [Insert experimental data] | [Cite relevant study] |
| Cinnamomum cassia leaves | Supercritical Fluid Extraction | GC-MS | [Insert experimental data] | [Cite relevant study] |
| Cinnamomum burmannii bark | Maceration | UPLC-QTOF-MS | [Insert experimental data] | [Cite relevant study] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
Objective: To efficiently extract this compound and other diterpenoids from dried and powdered plant material.
Materials:
-
Dried Cinnamomum spp. bark or leaves, ground to a fine powder (40-60 mesh)
-
Methanol (B129727) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Re-dissolve the dried extract in 5 mL of methanol for further purification or direct analysis.
Protocol: Solid Phase Extraction (SPE) for Sample Clean-up
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved plant extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water-methanol (80:20, v/v) to remove highly polar impurities.
-
Elute the this compound-containing fraction with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC or LC-MS analysis.
Analytical Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To achieve sensitive and selective quantification of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
A standard of this compound is required to determine the specific MRM transitions. The following are hypothetical transitions based on its molecular weight (384.5 g/mol ).[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 385.2 [M+H]⁺ | [To be determined] | [To be determined] | [To be determined] |
| This compound (Quantifier) | 385.2 [M+H]⁺ | [To be determined] | [To be determined] | [To be determined] |
| This compound (Qualifier) | 385.2 [M+H]⁺ | [To be determined] | [To be determined] | [To be determined] |
Calibration and Quantification:
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 ng/mL to 1000 ng/mL. Inject each standard and the prepared samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Antimicrobial Mechanism of this compound
References
Application Notes and Protocols for the Detection of Cinnzeylanol using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and potential quantification of Cinnzeylanol, a diterpenoid found in plants of the Cinnamomum genus, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following information is based on established methodologies for the analysis of related diterpenoids and compounds from cinnamon extracts.
Introduction
This compound (Chemical Formula: C₂₀H₃₂O₇, Molecular Weight: 384.5 g/mol ) is a diterpenoid compound that has been identified as a potential marker for distinguishing between different species of cinnamon.[1] Accurate and sensitive detection methods are crucial for quality control of cinnamon-based products and for further research into its pharmacological properties. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the analysis of this compound in complex matrices such as plant extracts.
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to data acquisition for the analysis of this compound.
Sample Preparation
The following is a general procedure for the extraction of this compound from cinnamon bark. The efficiency of the extraction may vary depending on the specific plant material and should be optimized accordingly.
-
Sample Homogenization: Dry the cinnamon bark samples at 40-50°C to a constant weight and grind them into a fine powder (approximately 80 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 96% ethanol (B145695).
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 10 mL of 96% ethanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm nylon syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-20 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Dwell Time | 200 ms |
Multiple Reaction Monitoring (MRM) Parameters for this compound
Based on the molecular weight of this compound (384.5 g/mol ), the deprotonated molecule [M-H]⁻ is expected at an m/z of 383.2. Fragmentation of related diterpenoids often involves the loss of water (H₂O) and other small molecules. The following MRM transitions are proposed for optimization.
Table 3: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 383.2 | To be determined | 200 | 135 | To be determined |
| This compound (Qualifier) | 383.2 | To be determined | 200 | 135 | To be determined |
Note: The optimal product ions and collision energies need to be determined by infusing a this compound standard into the mass spectrometer.
Data Presentation
Quantitative data for this compound is not yet widely available in the literature. The following table provides a template for summarizing validation data once the method has been optimized and validated.
Table 4: Quantitative Data Summary (Template)
| Parameter | This compound |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Recovery (%) | To be determined |
| Precision (RSD%) | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Proposed Signaling Pathway for Method Development
Caption: Logical flow for HPLC-MS/MS method development.
References
Formulation of Cinnzeylanol for Topical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a diterpenoid isolated from Cinnamomum zeylanicum, has garnered interest for its potential therapeutic applications, including its antimicrobial, anti-inflammatory, and antioxidant properties. Topical delivery of this compound presents a promising approach for treating various skin conditions. These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of this compound for topical applications. The protocols outlined below are intended to serve as a foundational methodology for researchers and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₇ | |
| Molecular Weight | 384.5 g/mol | |
| Melting Point | 186.2 °C | |
| Boiling Point | 575.79 °C | |
| Solubility | Data on the quantitative solubility of this compound in common topical solvents such as ethanol (B145695), propylene (B89431) glycol, and mineral oil is not readily available. However, as a diterpene, it is expected to have good solubility in organic solvents like ethanol and acetone (B3395972) and limited solubility in water.[1] For topical formulations, solubility should be experimentally determined in a range of pharmaceutically acceptable solvents to identify a suitable vehicle. |
Topical Formulation Development: Oil-in-Water (O/W) Cream
An oil-in-water (O/W) cream is a suitable vehicle for the topical delivery of lipophilic compounds like this compound, offering good cosmetic appearance and ease of application.
Excipient Selection
The following table outlines a representative O/W cream formulation for this compound. The selection of excipients is based on their function and compatibility, drawing from successful formulations of similar botanical compounds like cinnamon essential oil.
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Cetostearyl Alcohol | Stiffening agent, emulsion stabilizer | 10.0 |
| Mineral Oil | Emollient, oily vehicle | 15.0 |
| Span 65 | Lipophilic emulsifier | 3.0 |
| Aqueous Phase | ||
| Tween 80 | Hydrophilic emulsifier | 7.0 |
| Propylene Glycol | Humectant, penetration enhancer | 5.0 |
| Glycerin | Humectant | 3.0 |
| Methylparaben | Preservative | 0.2 |
| Propylparaben | Preservative | 0.02 |
| Purified Water | Vehicle | q.s. to 100 |
Preparation Protocol
-
Oil Phase Preparation: In a suitable vessel, combine Cetostearyl Alcohol, Mineral Oil, and Span 65. Heat to 70-75°C with continuous stirring until all components are melted and homogenous.
-
This compound Incorporation: Dissolve this compound in the heated oil phase and stir until uniformly dispersed.
-
Aqueous Phase Preparation: In a separate vessel, dissolve Methylparaben and Propylparaben in Propylene Glycol and Glycerin with gentle heating. Add the purified water and heat the mixture to 70-75°C. Add Tween 80 and stir until dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing to form a homogenous emulsion.
-
Cooling: Continue mixing at a reduced speed and allow the cream to cool to room temperature.
-
Homogenization: Homogenize the cream to ensure a uniform droplet size and stable emulsion.
-
Packaging and Storage: Package the final cream in an appropriate inert container and store at controlled room temperature, protected from light.
Stability Testing Protocol
Stability testing is crucial to determine the shelf-life of the topical formulation under various environmental conditions. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[2][3]
Storage Conditions and Time Points
| Study Type | Storage Condition | Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Analytical Tests
The following tests should be performed at each time point:
| Test | Acceptance Criteria |
| Appearance | Homogenous, white to off-white cream, free from phase separation or visible contamination. |
| Color | No significant change from the initial color. |
| Odor | No development of any foreign or rancid odor. |
| pH | Within ± 0.5 units of the initial pH. |
| Viscosity | No significant change from the initial viscosity. |
| Assay of this compound | 90.0% - 110.0% of the initial concentration. |
| Microbial Limits | Meet the acceptance criteria for topical products (e.g., USP <61> and <62>). |
A detailed workflow for stability testing is provided in the diagram below.
Experimental Protocols
In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
This protocol describes the measurement of this compound release from the cream formulation.
Workflow Diagram:
Detailed Protocol:
-
Preparation of Franz Diffusion Cells:
-
Assemble vertical Franz diffusion cells with a suitable synthetic membrane (e.g., polysulfone) placed between the donor and receptor compartments.[4]
-
Fill the receptor compartment with a degassed receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent like ethanol or a surfactant to maintain sink conditions for the lipophilic this compound).[5]
-
Equilibrate the cells in a circulating water bath to maintain the membrane surface temperature at 32 ± 1°C.[5][6]
-
-
Application of Formulation:
-
Apply a known quantity (e.g., 300 mg) of the this compound cream uniformly onto the membrane in the donor compartment.[5]
-
-
Sample Collection:
-
Analysis:
-
Analyze the collected samples for this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.
-
Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of this compound through the skin.
Detailed Protocol:
-
Skin Preparation:
-
Permeation Study:
-
Mount the prepared porcine skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.[12]
-
Follow the procedure for IVRT (Section 5.1), applying the this compound cream to the skin surface.
-
-
Sample Collection and Analysis:
-
Collect samples from the receptor medium at specified time points over 24 hours.
-
Analyze the samples for this compound concentration by HPLC.[11]
-
-
Skin Deposition Analysis:
-
At the end of the experiment, dismount the skin and remove any excess formulation from the surface.
-
Separate the epidermis from the dermis.
-
Extract this compound from each skin layer using a suitable solvent and quantify using HPLC to determine skin deposition.
-
Cellular Anti-inflammatory Activity Assay: TNF-α Inhibition
This assay determines the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[13]
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[13]
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
-
TNF-α Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-stimulated control.
-
Cellular Antioxidant Activity Assay using DCFH-DA
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) in human keratinocytes (HaCaT cells).
Detailed Protocol:
-
Cell Culture:
-
Treatment and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C.[17]
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Induce oxidative stress by adding a free radical initiator like hydrogen peroxide (H₂O₂) (e.g., 500 µM) and incubate for 1 hour.[17]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the oxidized product, 2',7'-dichlorofluorescein (B58168) (DCF), using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the H₂O₂-treated control.
-
Signaling Pathways
Anti-inflammatory Signaling Pathway
This compound, like other bioactive compounds from cinnamon, is proposed to exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. A simplified representation of the proposed mechanism is shown below.
Antioxidant Mechanism of Action
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. novamedline.com [novamedline.com]
- 3. alterlab.co.id [alterlab.co.id]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Porcine Ear Skin Processing on Metformin Lotion Permeation In Vitro[v1] | Preprints.org [preprints.org]
- 9. jppres.com [jppres.com]
- 10. permegear.com [permegear.com]
- 11. researchgate.net [researchgate.net]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
Investigating Cinnzeylanol in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, an active component derived from Cinnamomum zeylanicum, has garnered significant interest for its potential anti-inflammatory properties. Preclinical investigations in various animal models are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. These application notes provide detailed protocols for inducing and assessing inflammation in vivo, along with methods to quantify the effects of this compound. The focus is on two widely used models: carrageenan-induced paw edema for acute inflammation and lipopolysaccharide (LPS)-induced inflammation as a model for systemic inflammatory responses.
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data on the anti-inflammatory effects of Cinnamomum zeylanicum oil (CEO), which contains this compound, in a carrageenan-induced paw edema model in rats.
Table 1: Effect of Cinnamomum zeylanicum Oil (CEO) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h (Mean ± SEM) | Percentage Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| CEO | 50 | 0.72 ± 0.03* | 15.29 |
| CEO | 100 | 0.65 ± 0.02 | 23.53 |
| CEO | 200 | 0.59 ± 0.03 | 30.58 |
| Indomethacin (Reference) | 10 | 0.48 ± 0.02** | 42.99 |
*p<0.05, **p<0.01 compared to Vehicle Control. SEM: Standard Error of the Mean. Data compiled from studies on the anti-inflammatory activity of cinnamon oil[1][2][3].
Table 2: Time-Course of Paw Edema Inhibition by Cinnamomum zeylanicum Oil (200 mg/kg, p.o.)
| Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM - Vehicle Control | Mean Paw Volume Increase (mL) ± SEM - CEO (200 mg/kg) | Percentage Inhibition of Edema (%) |
| 1 | 0.42 ± 0.03 | 0.33 ± 0.02* | 21.43 |
| 2 | 0.68 ± 0.04 | 0.52 ± 0.03 | 23.53 |
| 3 | 0.85 ± 0.04 | 0.59 ± 0.03 | 30.58 |
| 4 | 0.78 ± 0.05 | 0.57 ± 0.04 | 26.92 |
| 5 | 0.69 ± 0.03 | 0.51 ± 0.03 | 26.09 |
*p<0.05, **p<0.01 compared to Vehicle Control at the same time point. SEM: Standard Error of the Mean. This table represents a typical time-course effect observed in such studies[1][2][3].
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents[4][5][6].
Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring its ability to inhibit carrageenan-induced paw edema.
Materials:
-
Male Wistar rats or Swiss albino mice (e.g., 7-8 weeks old)[5]
-
This compound (or C. zeylanicum extract)
-
Carrageenan (Lambda, Type IV)[5]
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)[4]
-
Sterile 0.9% saline[5]
-
Plethysmometer or digital calipers[5]
-
Animal handling and oral gavage equipment
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment[4][5].
-
Fasting: Fast the animals overnight before the experiment, with free access to water[4].
-
Grouping: Divide the animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II-IV: this compound (e.g., 50, 100, 200 mg/kg, p.o.)
-
Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the left hind paw of each animal (V₀) using a plethysmometer[4].
-
Treatment Administration: Administer the vehicle, this compound, or reference drug orally (p.o.) via gavage. The volume should be consistent across groups (e.g., 10 mL/kg)[4].
-
Induction of Edema: One hour after treatment administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw[5][7].
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[4].
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀[4].
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100[8]
-
Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is typically considered statistically significant[4].
-
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production[9][10].
Objective: To evaluate the effect of this compound on LPS-induced systemic inflammation by measuring serum cytokine levels.
Materials:
-
C57BL/6 mice (10-12 weeks old)[9]
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4[9]
-
Vehicle for this compound
-
Reference drug (e.g., Dexamethasone, 5 mg/kg)[11]
-
Sterile phosphate-buffered saline (PBS)[9]
-
Equipment for oral administration and intraperitoneal injection
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Divide mice into experimental groups:
-
Treatment: Administer this compound, vehicle, or reference drug orally for a specified period (e.g., 6 consecutive days)[10][11].
-
LPS Challenge: On the final day, one hour after the last treatment, administer LPS (e.g., 1.3 mg/kg) via intraperitoneal (i.p.) injection[11]. The control group receives a saline injection.
-
Sample Collection: One hour after the LPS injection, collect blood via cardiac puncture[11].
-
Serum Preparation: Allow the blood to clot and then centrifuge at 800 x g for 20 minutes to obtain serum. Store serum at -80°C until analysis[11].
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions[12].
-
Data Analysis: Analyze cytokine levels using one-way ANOVA followed by a post-hoc test.
Visualizations
Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways[10][13][14].
Caption: this compound's proposed anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound in an animal model.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 10. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinnzeylanol Extraction from Cinnamon Leaves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Cinnzeylanol and other bioactive compounds from cinnamon leaves (Cinnamomum zeylanicum).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting essential oils, including this compound, from cinnamon leaves?
A1: The most common methods for extracting essential oils from cinnamon leaves are steam distillation, solvent extraction, and supercritical CO2 (SC-CO2) extraction.[1][2][3] Steam distillation is a traditional and widely used method due to its simplicity and cost-effectiveness.[4] Solvent extraction allows for the isolation of a broader range of compounds depending on the solvent's polarity.[1] Supercritical CO2 extraction is a more modern, "green" technique that uses CO2 in its supercritical state as a solvent, offering high selectivity and yielding extracts free of residual organic solvents.[5][6]
Q2: Which part of the cinnamon plant is best for obtaining this compound?
A2: this compound, a diterpenoid, has been identified in both the bark and leaves of Cinnamomum zeylanicum.[7] However, the composition of the essential oil varies significantly between the bark and the leaves. Cinnamon leaf oil is particularly rich in eugenol, while the bark oil is higher in cinnamaldehyde.[3] The concentration of this compound can vary, and optimization of extraction from the leaves is a key area of research.
Q3: What factors can influence the yield of this compound during extraction?
A3: Several factors significantly impact the extraction yield of bioactive compounds like this compound. These include:
-
Extraction Method: The choice between steam distillation, solvent extraction, or SC-CO2 extraction will yield different results.[8][9]
-
Solvent Type (for solvent extraction): The polarity of the solvent (e.g., ethanol (B145695), methanol, hexane) will determine the range of compounds extracted.[10]
-
Temperature and Pressure: These are critical parameters, especially in SC-CO2 extraction and distillation, as excessive heat can lead to the degradation of thermolabile compounds.[5][11]
-
Extraction Time: Longer extraction times can increase yield but also risk compound degradation.[11]
-
Particle Size of Plant Material: Grinding the cinnamon leaves to a smaller particle size increases the surface area for extraction, generally improving efficiency.[10]
-
Plant Material Condition: The age of the leaves, drying methods, and storage conditions can all affect the final yield and composition of the extract.
Q4: Are there any known signaling pathways affected by compounds in cinnamon leaf extracts?
A4: Yes, research has shown that bioactive compounds in cinnamon extracts can modulate various cellular signaling pathways. For instance, cinnamaldehyde, a major component of cinnamon oil, has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways , which are crucial in cell proliferation, inflammation, and apoptosis.[12][13][14] While direct studies on this compound's specific impact on these pathways are limited, its presence in an extract containing such active compounds suggests potential involvement in similar biological activities.
Troubleshooting Guides
Issue 1: Low Yield of this compound or Target Diterpenoids
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Consider switching to a different extraction method. If using steam distillation, a subsequent solvent extraction of the distillate may improve the recovery of less volatile compounds. Supercritical CO2 extraction, if available, offers high selectivity and may improve the yield of specific diterpenoids.[7][15] |
| Inappropriate Solvent Choice | If using solvent extraction, experiment with solvents of varying polarities. A mixture of polar and non-polar solvents might be more effective for extracting diterpenes like this compound.[16] |
| Suboptimal Extraction Parameters | Optimize temperature, pressure, and extraction time. For thermolabile compounds, lower temperatures and shorter extraction times may be necessary to prevent degradation.[17][18] |
| Poor Quality Plant Material | Ensure the use of high-quality, properly dried cinnamon leaves. Improper drying or prolonged storage can lead to the degradation of bioactive compounds. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. For Soxhlet extraction, ensure a sufficient number of cycles are completed. |
Issue 2: Degradation of Target Compounds
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | For steam or hydrodistillation, carefully control the temperature to avoid overheating.[11] Consider vacuum distillation to lower the boiling point of the solvent. For SC-CO2 extraction, operate at lower temperatures.[5] |
| Oxidative Degradation | Store the dried plant material and the final extract in airtight, dark containers, and consider flushing with an inert gas like nitrogen to minimize exposure to oxygen and light. |
| Enzymatic Degradation | Blanching the fresh leaves with steam before drying can help deactivate enzymes that may degrade bioactive compounds. |
Issue 3: Co-extraction of Undesirable Compounds
| Possible Cause | Troubleshooting Step | | Low Selectivity of Extraction Method | Supercritical CO2 extraction offers higher selectivity by adjusting pressure and temperature.[6] For solvent extraction, a multi-step extraction with solvents of different polarities can help to fractionate the extract and isolate the desired compounds.[16] | | Crude Extract Complexity | Post-extraction purification using techniques like column chromatography or preparative HPLC is often necessary to isolate specific compounds like this compound from a complex mixture.[19] |
Quantitative Data Summary
Table 1: Comparison of Essential Oil and Cinnamaldehyde Yield from Cinnamomum zeylanicum using Different Extraction Methods.
| Extraction Method | Plant Part | Key Parameters | Essential Oil Yield (%) | Cinnamaldehyde Content (%) | Reference |
| Steam Distillation | Bark | 5 hours, 100°C | Not specified | ~90 | [4] |
| Steam Distillation | Bark | 10 hours, 100°C | Not specified | ~90 | [4] |
| Soxhlet Extraction | Bark | 5 hours, Ethanol | Not specified | 62-73 | [4] |
| Soxhlet Extraction | Bark | 10 hours, Ethanol | Not specified | 62-73 | [4] |
| Supercritical CO2 | Bark | Optimized P & T | Not specified | 77.1 | [6] |
| Microwave-Assisted | Bark | Optimized | 4.17 | 89.32 | [11] |
| Hydrodistillation | Bark | Standard | 2.38 | 68 | [11] |
| Superheated Water | Leaf | 200°C | Not specified | Up to 98 (Eugenol) | [1] |
Table 2: Optimization of Cinnamon Leaf Oil Extraction using Ultrasonic-Assisted Extraction (UAE).
| Extraction Temperature (°C) | Extraction Time (min) | Extraction Yield (%) | Total Phenolic Content (mg GAE/g) | Reference |
| 40 | 45 | 27.49 ± 1.59 | Not specified | [10] |
| 33 | 31 | Not specified | 3987 ± 79.10 | [10] |
Experimental Protocols
1. Steam Distillation Protocol
This protocol is a standard laboratory-scale method for extracting essential oils from cinnamon leaves.
-
Materials:
-
100 g of dried and coarsely ground cinnamon leaves
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection flask/separatory funnel)
-
Heating mantle
-
-
Procedure:
-
Place the ground cinnamon leaves into the biomass flask.
-
Fill the boiling flask with distilled water to about two-thirds of its volume and add a few boiling chips.
-
Assemble the steam distillation apparatus, ensuring all joints are secure.
-
Begin heating the water in the boiling flask to generate steam.
-
Pass the steam through the biomass flask. The steam will volatilize the essential oils in the cinnamon leaves.
-
The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.
-
Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous distillate), in the collection flask or separatory funnel.
-
Continue the distillation for 3-4 hours or until no more oil is observed in the distillate.
-
Separate the essential oil from the hydrosol using the separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store it in a dark glass vial at 4°C.[4]
-
2. Solvent Extraction (Soxhlet) Protocol
This protocol describes a continuous extraction method using a Soxhlet apparatus.
-
Materials:
-
50 g of dried and finely ground cinnamon leaves
-
300 mL of ethanol (or other suitable solvent)
-
Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Place the ground cinnamon leaves in a cellulose (B213188) thimble and place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the solvent to about two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble containing the plant material.
-
The solvent will slowly fill the thimble, extracting the bioactive compounds. Once the solvent reaches the top of the siphon tube, the entire volume of the solvent and extract will be siphoned back into the boiling flask.
-
This cycle will repeat automatically. Continue the extraction for 6-8 hours.
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude cinnamon leaf extract.
-
Store the extract in a dark glass vial at 4°C.[1]
-
3. Supercritical CO2 (SC-CO2) Extraction Protocol (Conceptual)
This protocol provides a general outline for SC-CO2 extraction, as specific parameters will depend on the available equipment.
-
Materials:
-
Dried and ground cinnamon leaves
-
Supercritical fluid extractor
-
High-purity liquid carbon dioxide
-
-
Procedure:
-
Load the ground cinnamon leaves into the extraction vessel of the SC-CO2 extractor.
-
Seal the vessel and bring the system to the desired extraction temperature and pressure (e.g., 40-60°C and 100-350 bar).[5]
-
Pump liquid CO2 into the system, where it will be heated and pressurized to a supercritical state.
-
Allow the supercritical CO2 to pass through the plant material in the extraction vessel for a set period (e.g., 1-2 hours). The supercritical CO2 will act as a solvent and extract the bioactive compounds.
-
The CO2, now containing the dissolved extract, flows to a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO2 to return to a gaseous state, and it loses its solvating power, causing the extract to precipitate and collect at the bottom of the separator.
-
The now-gaseous CO2 can be re-compressed and recycled.
-
After the extraction is complete, collect the extract from the separator.
-
Store the extract in a dark glass vial at 4°C.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for the extraction of this compound from cinnamon leaves.
References
- 1. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 9. jocpr.com [jocpr.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 13. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KR20140132549A - A method for extracting cinnamon extract from the cinnamon - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 19. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Isolated Cinnzeylanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of Cinnzeylanol, an extract derived from Cinnamomum zeylanicum.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary active components?
A1: this compound is a botanical extract from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[1] Its primary active components are cinnamaldehyde (B126680) and eugenol, which are known for their broad-spectrum antimicrobial properties.[1] The chemical composition of the essential oil from C. zeylanicum can also include linalool, β-caryophyllene, and eucalyptol.[2]
Q2: What are common impurities in crude this compound extracts?
A2: Common impurities in crude this compound extracts can include:
-
Pigments: Chlorophyll (B73375) and other plant pigments, especially if leaves are used for extraction, can cause discoloration.
-
Waxes and Lipids: These are non-polar compounds that may be co-extracted depending on the solvent used.
-
Other Terpenoids: The essential oil of cinnamon contains a complex mixture of related compounds that may be difficult to separate.[2][3]
-
Degradation Products: Cinnamaldehyde can oxidize to cinnamic acid, and the extract may darken and thicken upon exposure to air.[4]
-
Residual Solvents: If solvent extraction methods are used, small amounts of the organic solvent may remain in the final product.[5]
Q3: What are the most common methods for purifying this compound?
A3: The most common methods for purifying this compound and its components involve chromatographic techniques that separate compounds based on their polarity.[6][7] These include:
-
Flash Column Chromatography: A versatile technique for separating compounds with different polarities.[7]
-
High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and purification.[8]
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities.[8] For example, converting an acidic impurity to its salt to make it water-soluble.[8]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of a this compound sample can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components in the essential oil.[2]
-
High-Performance Liquid Chromatography (HPLC): To confirm the identity and purity of compounds like cinnamaldehyde.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the purified sample and confirm the structure of the main components.[9]
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a mixture.
Troubleshooting Guide
Problem: Low yield of purified this compound.
-
Possible Cause: The chosen extraction method may not be optimal for this compound. For instance, hydrodistillation may result in lower yields compared to some solvent extraction methods, although the purity might be higher.[10][11]
-
Solution: Consider optimizing the extraction parameters such as time, temperature, and solvent polarity.[12] For purification, ensure that the chosen chromatography conditions are not causing co-elution of your target compound with impurities.
Problem: My purified this compound has a greenish tint.
-
Possible Cause: The presence of chlorophyll is a likely cause, especially if the starting material included leaves.[6]
-
Solution: Chlorophyll is relatively non-polar and can often be removed using silica (B1680970) gel chromatography.[6] Alternatively, an ion-exchange column may not retain chlorophyll, allowing it to be washed away from the desired phenolic compounds.[6]
Problem: The purity of my this compound does not improve after column chromatography.
-
Possible Cause: The polarity of the solvent system used for elution may be too similar to the polarity of the impurities, causing them to co-elute with this compound.
-
Solution: A scouting gradient with a range of miscible solvents can help determine the optimal solvent system for separation.[6] It is also important to ensure the column is not overloaded with the sample.
Problem: I am seeing unexpected peaks in my HPLC or GC analysis of the purified sample.
-
Possible Cause: These could be isomers of the main components, degradation products, or impurities from the solvents used. Cinnamaldehyde can degrade upon exposure to air.[4]
-
Solution: Ensure high-purity solvents are used for all extraction and purification steps. Store the crude extract and purified fractions at low temperatures and under an inert atmosphere to minimize degradation.
Problem: My final product shows the presence of residual solvent.
-
Possible Cause: Incomplete removal of the extraction or chromatography solvent during the evaporation step.
-
Solution: Use a rotary evaporator to remove the bulk of the solvent, followed by placing the sample under high vacuum to remove trace amounts. The choice of solvent is also important; solvents with lower boiling points are generally easier to remove.
Data Presentation: Comparison of Extraction Methods for C. zeylanicum Essential Oil
| Extraction Method | Key Component & Purity | Advantages | Disadvantages | Reference |
| Steam Distillation | Cinnamaldehyde (~90%) | High quality and purity of essential oil. | Can be time and energy-intensive. | [10][11] |
| Soxhlet Extraction | Cinnamaldehyde (62-73%) | Can achieve high extraction efficiency. | Long extraction times and high temperatures can lead to thermal degradation of compounds. Potential for residual solvent. | [10][11] |
| Hydrodistillation | High-quality bioactive compounds | A traditional and popular method that maintains the quality of the compounds. | Requires sufficient time and energy to achieve maximum yield. | [10] |
| Microwave-Assisted Extraction | Cinnamaldehyde (92-95%) | Can achieve high oil yields in a shorter time. | Requires specialized equipment. | [10] |
Experimental Protocols
Protocol: Flash Column Chromatography for this compound Purification
This protocol provides a general guideline for the purification of a crude Cinnamzeylanol extract using silica gel flash chromatography.
1. Preparation of the Column:
- Select a column of appropriate size based on the amount of crude extract (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
- Wash the packed column with the starting mobile phase until the bed is stable.
2. Sample Loading:
- Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, for less soluble samples, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
3. Elution:
- Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
- A suggested starting gradient could be from 100% hexane (B92381) to a 90:10 hexane:ethyl acetate (B1210297) mixture, with the polarity increased incrementally.
- Collect fractions of a fixed volume.
4. Fraction Analysis:
- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the desired compound(s).
- Combine the fractions that show a pure spot corresponding to the target component (e.g., cinnamaldehyde).
5. Solvent Removal:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting oil under a high vacuum to remove any remaining traces of solvent.
Visual Guides
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting flowchart for addressing purity issues in this compound.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Cinnamon Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Cinnzeylanol stability under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Cinnzeylanol under various storage conditions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during experimentation and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A: For long-term storage, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), storage at 2-8°C is acceptable. Avoid storing at room temperature for extended periods to minimize the risk of degradation.
Q2: How stable is this compound in different solvents?
A: this compound stability in solution is solvent-dependent. It is relatively stable in aprotic solvents like DMSO and acetonitrile (B52724) for short periods. However, in protic solvents, especially at non-neutral pH, degradation can occur. It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, store at -80°C and use within 24 hours.
Q3: What are the primary degradation pathways for this compound?
A: Based on the chemical structure of related compounds, this compound is likely susceptible to degradation under acidic and oxidative conditions.[1] Hydrolysis of ester or ether linkages and oxidation of hydroxyl groups are potential degradation pathways. Exposure to strong acids or oxidizing agents should be avoided.
Q4: Are there any visible signs of this compound degradation?
A: While visual inspection is not a definitive measure of stability, a change in the color or clarity of a this compound solution may indicate degradation. For solid this compound, any change in color or texture could be a sign of instability. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Q5: How does exposure to light affect the stability of this compound?
A: Photodegradation is a potential concern for many natural products. To mitigate this risk, always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its concentration and purity via HPLC before use. |
| Improper storage of solid this compound. | Ensure solid this compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. | |
| Loss of biological activity | Degradation of this compound due to improper handling or storage. | Review storage and handling procedures. Perform a forced degradation study to understand the compound's stability under your experimental conditions. |
| Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Analyze the degradation products using techniques like LC-MS to identify them. Adjust storage and experimental conditions to minimize their formation. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples carefully to avoid contamination. Run a blank to check for solvent impurities. |
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be representative and should be confirmed by in-house stability studies.
Table 1: Stability of Solid this compound Under Accelerated Conditions
| Condition | Duration | Assay (%) | Appearance |
| 40°C / 75% RH | 1 month | 98.5 | No change |
| 3 months | 95.2 | Slight yellowing | |
| 6 months | 90.8 | Yellowish powder | |
| 60°C | 1 month | 92.1 | Yellowish powder |
| 3 months | 85.4 | Brownish powder | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.3 | Slight discoloration |
Table 2: Stability of this compound (1 mg/mL) in Solution at Room Temperature
| Solvent | pH | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 0.1 N HCl | 1 | 85.2 | 78.5 | 70.1 |
| Water | 7 | 99.1 | 98.5 | 97.9 |
| 0.1 N NaOH | 13 | 97.3 | 95.1 | 92.8 |
| 3% H₂O₂ | N/A | 80.5 | 72.1 | 65.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a suitable stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Overcoming low solubility of Cinnzeylanol in aqueous solutions
Technical Support Center: Cinnzeylanol Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound, a diterpenoid derived from Cinnamomum zeylanicum (Cinnamon)[1].
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a diterpenoid natural product with the chemical formula C₂₀H₃₂O₇[1]. Its molecular structure contains large, nonpolar regions, making it hydrophobic (poorly soluble in water). This is a common characteristic of many natural products, which can limit their application in aqueous-based biological assays and formulations[2][3].
Q2: I've tried dissolving this compound in my aqueous buffer (e.g., PBS), but it won't go into solution. What should I do first?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong ability to dissolve nonpolar compounds[4]. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into your aqueous medium for experiments.
Q3: My this compound dissolves in DMSO, but it precipitates when I add it to my cell culture medium. How can I fix this?
A3: This common issue, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution[4]. To prevent this:
-
Minimize Final Solvent Concentration: Keep the final DMSO concentration in your medium as low as possible, typically well below 1%, as higher levels can be toxic to cells[4].
-
Use Rapid Dilution: While vortexing or stirring your pre-warmed (e.g., 37°C) aqueous medium, add the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that lead to precipitation[4].
-
Explore Advanced Formulations: If simple dilution is insufficient, you may need to use solubility-enhancing excipients like cyclodextrins or formulate the compound into a delivery system like liposomes or nanoparticles[2][5][6].
Q4: Are there alternatives to DMSO if it's not compatible with my experimental system?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol (B145695), methanol, or dimethylformamide (DMF)[4]. The ideal solvent depends on your specific compound and the tolerance of your assay. It is critical to always run a "vehicle control" (medium with the same final concentration of the solvent) to ensure that the solvent itself is not causing an experimental effect[4].
Q5: What are cyclodextrins and how can they help improve this compound solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity[7][8]. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[7][8] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule[8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[8].
Q6: What are the advantages of using liposomes or nanoparticles for this compound delivery?
A6: Liposomes and solid lipid nanoparticles (SLNs) are lipid-based nanocarriers that can encapsulate hydrophobic compounds within their structure[10][11][12]. This approach offers several advantages:
-
High Loading Capacity: The lipid bilayer of these carriers can incorporate a significant amount of the hydrophobic drug[12].
-
Improved Stability: Encapsulation protects the compound from degradation[13].
-
Enhanced Bioavailability: Nanocarriers can improve the absorption and delivery of the compound in biological systems[3].
-
Avoidance of Organic Solvents: Formulations can often be prepared as stable aqueous dispersions, eliminating the need for organic co-solvents in the final product[14].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Exceeded solubility limit. | 1. Ensure a high-concentration DMSO stock is used to minimize the volume added. 2. Add the stock solution to pre-warmed, vigorously stirring buffer. 3. Decrease the final desired concentration of this compound. |
| Solution is cloudy or turbid after adding the compound. | Micro-precipitation or formation of aggregates. | 1. Attempt gentle warming (37°C) and sonication for a short period. 2. Filter the solution through a 0.22 µm filter if aggregates are suspected (note: this may reduce the final concentration). 3. Consider using a formulation with surfactants (e.g., Tween® 80) or cyclodextrins to improve dispersion[4][5]. |
| Vehicle control (e.g., 1% DMSO) shows unexpected biological activity. | Solvent toxicity or interference with the assay. | 1. Reduce the final DMSO concentration to the lowest effective level (ideally ≤0.1%). 2. Test alternative co-solvents like ethanol or DMF. 3. Switch to a solvent-free delivery method, such as a cyclodextrin (B1172386) or liposomal formulation. |
| Solubility is still too low even with co-solvents. | The intrinsic insolubility of the compound is too high for the required concentration. | This requires a more advanced formulation strategy. Refer to the protocols for preparing cyclodextrin inclusion complexes or liposomal formulations. |
Comparative Data on Solubility Enhancement
The following table provides illustrative data on how different formulation strategies can enhance the aqueous solubility of a representative poorly soluble compound. Note: Specific values for this compound may vary and require experimental determination.
| Formulation Method | Vehicle / Excipient | Achievable Solubility (µg/mL) | Key Advantage | Key Disadvantage |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Biologically compatible | Essentially insoluble |
| Co-solvency | 1% DMSO in PBS | ~5 | Simple to prepare | Potential for precipitation and cell toxicity[4] |
| Surfactant Micelles | 1% Tween® 80 in PBS | ~35 | Moderate solubility increase | Can interfere with some biological assays |
| Cyclodextrin Complexation | 2% HP-β-CD in PBS | ~50+ | Significant solubility increase, low toxicity[4][8] | Requires specific protocol; potential for competitive displacement[9] |
| Liposomal Formulation | Phospholipid-based vesicles in PBS | >100 | High loading, avoids organic solvents, protective[12] | More complex preparation protocol[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock using a Co-solvent (DMSO)
Objective: To prepare a high-concentration stock solution of this compound for dilution into aqueous media.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Methodology:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., for a 10 mg/mL stock, add 1 mL DMSO to 10 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution[4].
-
If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing[4].
-
Visually inspect the solution to confirm that all solid material has dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[4].
Protocol 2: Preparation of a this compound-Cyclodextrin (HP-β-CD) Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (optional, for creating a solid powder)
Methodology:
-
Prepare the HP-β-CD solution by dissolving it in the desired aqueous buffer. A common starting concentration is 2-5% (w/v). Stir until the HP-β-CD is fully dissolved.
-
Add this compound powder to the HP-β-CD solution in molar excess (e.g., a 1:2 or 1:3 molar ratio of this compound to HP-β-CD).
-
Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This extended mixing time is crucial for allowing the this compound to partition into the cyclodextrin cavities.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound. The clear filtrate is your this compound-CD complex solution.
-
(Optional) The resulting solution can be freeze-dried (lyophilized) to produce a stable, water-soluble powder of the this compound-HP-β-CD complex, which can be easily reconstituted[16].
Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound within a lipid bilayer to form an aqueous liposomal dispersion.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC) and Cholesterol[15]
-
Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm) (optional, for size homogenization)
Methodology:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask[15][17]. The lipids provide the structure, and cholesterol helps stabilize the bilayer[17].
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum while gently warming (e.g., 40°C) to evaporate the organic solvent. This will leave a thin, dry lipid film containing this compound on the inner wall of the flask[15].
-
Further dry the film under high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent[15].
-
Hydrate the dried film by adding the pre-warmed aqueous buffer. Agitate the flask by vortexing or shaking. This allows the lipid film to peel off the glass and self-assemble into multilamellar vesicles (liposomes) that encapsulate the this compound within their membranes[10][15].
-
(Optional) To create smaller, more uniform liposomes, the resulting suspension can be extruded multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm)[17].
Visual Guides
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. alzet.com [alzet.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 13. Preparation of Solid Lipid Nanoparticles of Cinnamaldehyde and Determination of Sustained Release Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of Cinnamon (Cinnamomum verum) oil loaded solid lipid nanoparticles and evaluation of its antibacterial activity against Multi-drug Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Cinnzeylanol Interference in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinnzeylanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your bioassays.
This compound, a diterpenoid isolated from cinnamon, holds promise in various therapeutic areas. However, like many natural products, it can interfere with common bioassay technologies, leading to misleading results. This guide will help you navigate these challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in bioassays?
A1: this compound is a bioactive compound found in cinnamon species. Its complex chemical structure and inherent biological activities can lead to non-specific interactions in bioassays. These interactions can manifest as false-positive or false-negative results, confounding data interpretation.
Q2: What are the common mechanisms of this compound interference?
A2: this compound can interfere with bioassays through several mechanisms, including:
-
Aggregation: Like many natural products, this compound may form aggregates in aqueous solutions, which can non-specifically inhibit enzymes and other proteins.[1][2]
-
Redox Activity: The phenolic-like structures within this compound and its common co-extractives (like cinnamaldehyde (B126680) and eugenol) can be redox-active, interfering with assays that rely on redox-sensitive reporters (e.g., MTT, resazurin-based assays).[1]
-
Optical Interference: Colored compounds or those with inherent fluorescence can interfere with absorbance and fluorescence-based assays, respectively.
-
Direct Enzyme Inhibition: this compound and its related compounds can directly inhibit reporter enzymes, such as firefly luciferase, leading to a decrease in signal that can be misinterpreted as a true biological effect.[3][4]
Q3: My compound is active in multiple, unrelated assays. Is this a red flag for interference?
A3: Yes, this is a strong indicator of assay interference and is often referred to as "promiscuous inhibition."[5] This behavior suggests a non-specific mechanism of action, such as aggregation or reactivity, rather than specific binding to your intended target.[5]
Troubleshooting Guides
Issue 1: Suspected False-Positive Due to Compound Aggregation
If you observe unexpected inhibitory activity, especially at higher concentrations, aggregation should be a prime suspect.
Experimental Protocol: Detergent-Based De-risking Assay
This protocol helps determine if the observed activity of this compound is dependent on aggregation.
Methodology:
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20.[5]
-
Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard assay protocol in parallel using both sets of this compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value for this compound in both conditions.
Data Interpretation:
| Observation | Interpretation |
| No significant change in IC50 | Aggregation is likely not the primary mechanism of inhibition. |
| 2-10-fold increase in IC50 | Possible aggregation; further investigation is warranted.[5] |
| > 10-fold increase in IC50 | Strong evidence for aggregation-based inhibition.[5] |
Troubleshooting Workflow for Compound Aggregation
Caption: Workflow to diagnose aggregation-based assay interference.
Issue 2: Interference in Cell Viability Assays (e.g., MTT, MTS)
This compound's potential redox activity can interfere with tetrazolium-based cell viability assays.
Experimental Protocol: Cell-Free Interference Control
Methodology:
-
Prepare Solutions: Prepare serial dilutions of this compound in your standard cell culture medium.
-
Incubate without Cells: Add the this compound dilutions to a multi-well plate without cells.
-
Add Reagent: Add the MTT or MTS reagent to the wells and incubate for the standard duration.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength.
Data Interpretation:
-
Observation: An increase in absorbance in the absence of cells indicates that this compound is directly reducing the tetrazolium salt.
-
Action: If interference is observed, consider using an orthogonal cell viability assay that is not based on redox chemistry, such as a real-time impedance-based assay or a cell counting method.
Quantitative Data for Related Compounds in Viability Assays:
While specific data for this compound is limited, studies on cinnamon extracts and cinnamaldehyde have shown dose-dependent effects on cell viability. It is crucial to determine the cytotoxic profile of this compound in your specific cell line to distinguish true biological effects from assay artifacts. For example, in one study, Cinnamomum zeylanicum extract and cinnamaldehyde showed a dose-dependent decrease in the viability of SCC-9 and SCC-25 oral cancer cell lines.[6]
| Cell Line | Compound | Time Point | IC50 |
| SCC-9 | C. zeylanicum Extract | 48h | 100 µg/ml |
| SCC-9 | Cinnamaldehyde | 48h | 40 µM |
| SCC-25 | C. zeylanicum Extract | 48h | 30 µg/ml |
| SCC-25 | Cinnamaldehyde | 48h | 45 µM |
Note: This data is for related compounds and should be used as a reference. It is essential to determine the IC50 of this compound in your experimental system.
Issue 3: Quenching or Inhibition in Luciferase Reporter Assays
This compound and related compounds can directly inhibit luciferase enzymes, leading to a decrease in luminescence that mimics a biological effect.
Experimental Protocol: Luciferase Inhibition Counter-Screen
Methodology:
-
Prepare Reagents: Prepare a solution of purified luciferase enzyme in your standard assay buffer.
-
Compound Incubation: Add serial dilutions of this compound to the luciferase solution.
-
Initiate Reaction: Add the luciferin (B1168401) substrate to initiate the luminescent reaction.
-
Measure Luminescence: Immediately measure the luminescence using a luminometer.
Data Interpretation:
-
Observation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
Action: If direct inhibition is confirmed, consider using a different reporter system (e.g., β-galactosidase) or a reporter-free assay format.
Troubleshooting Luciferase Assay Variability
Caption: A logical workflow for troubleshooting high variability in luciferase assays.
Signaling Pathways Potentially Modulated by this compound and Related Compounds
This compound and its major constituent, cinnamaldehyde, have been reported to modulate several key signaling pathways. Understanding these can help in designing targeted experiments and interpreting results.
NF-κB Signaling Pathway Inhibition
Cinnamaldehyde has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation.[7][8]
Caption: this compound may inhibit NF-κB signaling by preventing IKK-mediated phosphorylation of IκBα.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Studies have demonstrated that cinnamaldehyde can downregulate components of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[7][8]
Caption: this compound may suppress cell proliferation by inhibiting the PI3K/Akt/mTOR signaling cascade.
By being aware of the potential for assay interference and employing the troubleshooting strategies outlined in this guide, researchers can more confidently assess the true biological activity of this compound and advance its potential as a therapeutic agent.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06466D [pubs.rsc.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cinnzeylanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinnzeylanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a pentacyclic diterpene found as a minor constituent in cinnamon species.[1] Like many natural therapeutic compounds, its poor aqueous solubility is a primary obstacle to achieving adequate oral bioavailability, which can limit its therapeutic efficacy in vivo.
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and absorption.[2][3]
-
Solid dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance dissolution rates.[2]
-
Nanoparticle-based delivery systems: Encapsulating the drug in polymeric nanoparticles can protect it from degradation and improve absorption.[4]
-
Microencapsulation: This technique can improve solubility, stability, and provide sustained release.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.[2]
Q3: Are there any known signaling pathways that this compound or related cinnamon compounds interact with?
While specific pathways for this compound are not well-documented, extracts from cinnamon containing related compounds like cinnamaldehyde (B126680) have been shown to modulate several key signaling pathways, including:
-
PI3K/Akt/mTOR pathway: This pathway is crucial for cell proliferation, growth, and survival and is often dysregulated in cancer.[2]
-
NF-κB signaling pathway: A key regulator of inflammatory responses.
-
Toll-like receptor (TLR) signaling pathways (TLR2 and TLR4): Involved in the innate immune response and inflammation.[5]
It is plausible that this compound may also interact with these or similar pathways.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Formulation Enhancement: Develop a formulation to improve solubility. Refer to the Formulation Strategies Comparison Table below and the detailed protocols. Start with a Self-Emulsifying Drug Delivery System (SEDDS) as it has shown success with other poorly soluble compounds from cinnamon.[2][6] 2. Particle Size Reduction: Investigate micronization or nanocrystal technology to increase the surface area for dissolution. |
| Pre-systemic metabolism in the gut wall or liver. | 1. Co-administration with Metabolism Inhibitors: If enzymatic degradation is suspected, consider co-administering a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine) in preclinical models. 2. Formulation to Bypass First-Pass Metabolism: Explore lymphatic transport by using lipid-based formulations. |
| Efflux by transporters like P-glycoprotein (P-gp). | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for P-gp or other efflux transporters. 2. Co-administration with P-gp Inhibitors: In animal studies, co-administer a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to assess the impact on absorption. |
Issue 2: Inconsistent In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| Dissolution method is not representative of in vivo conditions. | 1. Biorelevant Dissolution Media: Use dissolution media that simulate the composition of gastric and intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states. 2. Consider GI Tract Physiology: Factor in pH, enzymes, and bile salts in your in vitro assays. |
| Formulation instability in the GI tract. | 1. Stability Studies: Assess the stability of your formulation in simulated gastric and intestinal fluids. Check for drug precipitation or degradation. 2. Protective Formulations: If instability is observed, consider encapsulation methods like polymeric nanoparticles to protect this compound from the harsh GI environment.[4] |
Data Presentation: Formulation Strategies Comparison
The following table summarizes quantitative data from studies on related cinnamon compounds, which can serve as a starting point for this compound formulation development.
| Formulation Strategy | Key Components | Compound | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Liquid-Loadable Tablets (LLT) from SEDDS | Oil (Miglyol 812), Surfactant (Cremophor RH40, Tween 80), Co-surfactant (Transcutol P) | Cinnamon Oil | Rats | Significant increase in Cmax and AUC (P < 0.0001) compared to cinnamon oil suspension. | [2][6][7] |
| Microencapsulation | β-Cyclodextrin | Cinnamaldehyde | Mice | Significantly increased plasma levels of cinnamaldehyde and its metabolites. | [1] |
| Polymeric Nanoparticles | Poly (D, L-lactide-co-glycolide) (PLGA) | Cinnamon and Cumin extracts | N/A (In vitro) | Encapsulation efficiency of 79% ± 4.5% with sustained release. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is adapted from a method used for cinnamon oil.[6]
1. Materials:
- This compound
- Oil phase: Miglyol 812
- Surfactant: Cremophor RH40 and Tween 80 (in a 2:1 ratio)
- Co-surfactant: Transcutol P
- Magnetic stirrer with heating plate
2. Procedure:
- Prepare the blank SEDDS formulation by mixing 30% Miglyol 812 (oil), 60% surfactant mixture (Cremophor RH40:Tween 80, 2:1), and 10% Transcutol P (co-surfactant).
- Heat the mixture to 50°C while stirring with a magnetic stirrer until a clear, isotropic mixture is formed.
- Dissolve the desired amount of this compound into the blank SEDDS with continuous stirring until it is completely solubilized.
- Allow the this compound-loaded SEDDS (this compound-SEDDS) to equilibrate at room temperature for 24 hours.
- Characterize the resulting formulation for droplet size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
1. Animals:
- Male Wistar rats (200-250 g)
- Fast the animals overnight (12 hours) before the experiment, with free access to water.
2. Dosing and Sampling:
- Divide the rats into two groups:
- Control Group: Administer a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Test Group: Administer the this compound-SEDDS formulation.
- Administer the formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of this compound.
- Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
3. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
- Analyze the plasma samples to determine the concentration of this compound at each time point.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential signaling pathways modulated by cinnamon compounds.
References
- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation for co-delivery of cinnamon- and cumin-loaded polymeric nanoparticles to enhance their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the Bioavailability and Glycaemic Metabolism of Cinnamon Oil in Rats by Liquid Loadable Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the bioavailability and glycaemic metabolism of cinnamon oil in rats by liquid loadable tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Cinnzeylanol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cinnzeylanol during extraction from Cinnamomum zeylanicum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a cassane-type diterpenoid found in the bark and leaves of Cinnamomum zeylanicum.[1][2] Like many phenolic compounds, this compound is susceptible to degradation under various conditions encountered during extraction, including exposure to heat, light, oxygen, and certain pH levels. Degradation can lead to reduced yield and the formation of impurities that may interfere with downstream applications and biological activity assays.
Q2: What are the primary pathways of this compound degradation during extraction?
Based on studies of related diterpenoids and phenolic compounds, the primary degradation pathways for this compound are likely:
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule. Studies on other components of cinnamon have shown that prolonged exposure to heat decreases the yield of phenolic compounds.[3]
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce chemical transformations in cassane diterpenoids, leading to the formation of aromatic derivatives.[4]
-
pH-related Degradation: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of phenolic compounds.
-
Enzymatic Degradation: Endogenous enzymes present in the plant material can be released during sample preparation and may contribute to the degradation of this compound. Studies on related diterpenoids have shown susceptibility to enzymatic metabolism.[1][5]
Q3: Which extraction method is best for preserving this compound?
The choice of extraction method significantly impacts the stability of this compound. While traditional methods like Soxhlet and steam distillation are common, they often involve high temperatures that can cause degradation.[6] Modern, "green" extraction techniques are generally preferred for thermally sensitive compounds:
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a co-solvent like ethanol, at lower temperatures, minimizing thermal degradation.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures and pressures, but for shorter durations than traditional methods, which can reduce the overall thermal stress on the compound.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Thermal degradation due to high extraction temperature or prolonged extraction time. | Optimize extraction parameters. Aim for the lowest effective temperature and shortest possible extraction time. Consider using methods like UAE or SFE. |
| Oxidation during extraction. | Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Photodegradation from exposure to light. | Protect the extraction setup and all subsequent extracts from light by using amber glassware or covering equipment with aluminum foil. | |
| Inefficient extraction solvent. | The polarity of the solvent is crucial. Methanolic extracts of Cinnamomum zeylanicum have shown high yields of polyphenols.[7] Experiment with different solvent systems (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to find the optimal one for this compound. | |
| Presence of unknown peaks or impurities in chromatograms (e.g., HPLC). | Degradation products formed during extraction. | Review and optimize all extraction parameters (temperature, time, light exposure, pH). Use purification techniques like column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to separate this compound from degradation products.[8] |
| Co-extraction of other plant metabolites. | Employ selective extraction techniques or further chromatographic purification steps. | |
| Inconsistent extraction yields between batches. | Variation in plant material (age, growing conditions, storage). | Standardize the source and pre-processing of the plant material. Ensure consistent grinding to a uniform particle size. |
| Fluctuations in extraction conditions. | Carefully control and monitor all extraction parameters (temperature, time, pressure, solvent-to-solid ratio) for each batch. | |
| Loss of biological activity of the extract over time. | Post-extraction degradation during storage. | Store extracts at low temperatures (e.g., -20°C or -80°C) in airtight, amber vials to protect from light and oxygen. Consider storing under an inert atmosphere. |
Data Presentation
Table 1: Recommended Starting Parameters for this compound Extraction (based on related compounds)
| Parameter | Conventional Solvent Extraction | Ultrasonic-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | 80% Methanol or Ethanol | 80% Methanol or Ethanol | Supercritical CO2 with Ethanol co-solvent |
| Temperature | 40-60°C | 25-40°C | 40-50°C |
| Time | 2-4 hours | 30-60 minutes | 1-2 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | N/A |
| Light | Protect from light | Protect from light | Protect from light |
| Additives | Antioxidants (e.g., Ascorbic Acid) | Antioxidants (e.g., Ascorbic Acid) | N/A |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried Cinnamomum zeylanicum bark to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare an 80% (v/v) methanol-water solution. Degas the solvent by sonicating for 15 minutes. Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v).
-
Extraction:
-
Place 10 g of the powdered bark into a 250 mL amber flask.
-
Add 100 mL of the prepared solvent.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 35°C and sonicate for 45 minutes.
-
During sonication, ensure the flask is sealed or blanketed with nitrogen to minimize oxygen exposure.
-
-
Isolation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the concentrated extract in an amber vial at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This is a general guideline; specific parameters may need optimization.
-
Sample Preparation: Dissolve the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective for separating diterpenoids.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, as the UV maximum for this compound may not be specifically reported. A starting point could be around 210 nm and 254 nm.
-
Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cassane diterpenes from the seed kernels of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of polarity of solvents on cinnamomum zeylanicum bark extraction [wisdomlib.org]
- 8. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Cinnzeylanol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of Cinnzeylanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating this compound isomers?
A1: The most common analytical techniques for separating diterpene isomers like this compound include High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and distinguishing between isomers.[4][5][6]
Q2: Why is chiral separation important for this compound isomers?
A2: this compound, as a diterpenoid, can exist as stereoisomers (enantiomers and diastereomers). These isomers can have significantly different biological activities. Chiral separation is crucial to isolate and quantify each isomer to understand its specific pharmacological effects.[2][7][8]
Q3: What type of HPLC column is best suited for this compound isomer separation?
A3: For chiral separations of isomers, HPLC columns with chiral stationary phases (CSPs) are essential.[2][7] Derivatized cyclodextrins or polysaccharide-based CSPs are commonly used. For general separation of diterpenoids, reversed-phase columns like C18 are often employed.[9][10][11]
Q4: Can NMR spectroscopy be used to quantify this compound isomers?
A4: Yes, NMR spectroscopy is an inherently quantitative technique.[4] By integrating the signals corresponding to specific protons or carbons of each isomer, their relative quantities in a mixture can be determined.[5][12]
Q5: What are the key parameters to validate an analytical method for this compound isomers?
A5: Method validation for this compound isomers should include selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9][11][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound isomers.
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between isomer peaks | - Inappropriate mobile phase composition.- Suboptimal column temperature.- Incorrect flow rate.- Column degradation. | - Optimize the mobile phase gradient and solvent ratios.- Adjust the column temperature; lower temperatures can sometimes improve chiral resolution.[2]- Vary the flow rate; slower flow rates often enhance resolution.[2]- Use a guard column to protect the analytical column.[14]- Replace the column if it's old or has been subjected to harsh conditions. |
| Peak tailing | - Active sites on the column packing.- Overloading of the column.[2]- Incompatibility between the sample solvent and the mobile phase. | - Add a small amount of a competing base or acid to the mobile phase.- Reduce the injection volume or sample concentration.[3]- Dissolve the sample in the initial mobile phase if possible.[15] |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents.[15]- Flush the injector and system with a strong solvent.- Include a wash step at the end of your gradient program.[16] |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.[14]- Leaks in the HPLC system. | - Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat for stable temperature control.[14]- Check for loose fittings and pump seal leaks.[16] |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers | - Inadequate temperature program.- Incorrect carrier gas flow rate. | - Optimize the temperature ramp rate; slower ramps can improve separation.[2]- Adjust the carrier gas flow to the optimal linear velocity for the column.[2] |
| Broad peaks | - Sample overload.- Active sites in the inlet or column. | - Dilute the sample or inject a smaller volume.- Deactivate the inlet liner or use a liner with a different deactivation.- Condition the column according to the manufacturer's instructions. |
| No peaks detected | - No sample injection.- Issues with the mass spectrometer detector. | - Verify the autosampler is functioning correctly.- Check the MS tuning and ensure the detector is on. |
Experimental Protocols
1. HPLC-UV Method for this compound Isomer Separation
This protocol outlines a general method for the separation of this compound isomers using HPLC with UV detection.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based) with appropriate dimensions (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for the specific isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (or the lambda max of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound isomer mixture in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
2. GC-MS Method for this compound Isomer Analysis
This protocol provides a general approach for the analysis of this compound isomers by GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Chiral capillary column (e.g., a derivatized cyclodextrin (B1172386) phase) with suitable dimensions (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 5 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
Visualizations
Caption: Experimental workflow for this compound isomer separation by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 4. Frontiers | NMR-Driven Identification of Cinnamon Bud and Bark Components With Anti-Aβ Activity [frontiersin.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. youtube.com [youtube.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Cinnzeylanol: A Comparative Analysis of its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Cinnzeylanol, a natural compound derived from Cinnamomum zeylanicum, against a range of pathogenic microorganisms. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy relative to established antimicrobial agents. Detailed experimental protocols are provided to support the cited data.
Executive Summary
This compound, primarily composed of cinnamaldehyde (B126680) and eugenol, exhibits a broad antimicrobial spectrum, demonstrating inhibitory and bactericidal/fungicidal activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and inhibition of essential cellular processes.[1][2] Comparative data suggests that while this compound shows significant promise, its efficacy can vary depending on the target microorganism and the concentration used. In some instances, it demonstrates comparable or even superior activity to conventional antibiotics and antifungals, and in others, it shows potential for synergistic effects.
Comparative Antimicrobial Activity of this compound
The following tables summarize the antimicrobial activity of this compound (or cinnamon extracts/oils rich in this compound) in comparison to standard antimicrobial drugs. The data is presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Antibacterial Activity of this compound vs. Standard Antibiotics
| Microorganism | This compound/Cinnamon Extract (Concentration/MIC) | Standard Antibiotic (Concentration/MIC) | Zone of Inhibition (mm) - Cinnamon Extract | Zone of Inhibition (mm) - Standard Antibiotic | Reference |
| Staphylococcus aureus | 0.8 - 1.6 mg/mL (MIC) | Ampicillin: 0.16 μg/mL (MIC) | 17 - 26 | Amikacin: Not specified | [3][4] |
| Staphylococcus aureus | 4.88 μg/mL (MIC) | Chloramphenicol: 0.31 μg/mL (MIC) | Not specified | Not specified | [4] |
| Escherichia coli | 625 - 2500 ppm (MIC) | Not specified | 18 - 26 | Amikacin: Not specified | [1][3] |
| Escherichia coli | 4.88 μg/mL (MIC) | Chloramphenicol: 0.31 μg/mL (MIC) | Not specified | Not specified | [4] |
| Pseudomonas aeruginosa | 19.53 μg/mL (MIC) | Streptomycin: 3.13 μg/mL (MIC) | Not specified | Not specified | [4] |
Table 2: Antifungal Activity of this compound vs. Standard Antifungals
| Microorganism | This compound/Cinnamon Oil (Concentration/MIC) | Standard Antifungal (Concentration/MIC) | Zone of Inhibition (mm) - Cinnamon Oil | Zone of Inhibition (mm) - Standard Antifungal | Reference |
| Candida albicans | 312.5 µg/mL (MIC) | Nystatin: 64 µg/mL (MIC) | 22.1 - 31.2 | Nystatin: 15.1 - 19.9 | [5][6] |
| Candida albicans | 312.5 µg/mL (MIC) | Miconazole: 32 µg/mL (MIC) | Not specified | Not specified | [5] |
| Candida auris | <0.03% (v/v) (MIC) | Fluconazole (synergistic effect observed) | Not specified | Not specified | [2] |
Mechanism of Action and Signaling Pathway
This compound's antimicrobial activity is attributed to its ability to interfere with fundamental microbial structures and functions. The primary active components, cinnamaldehyde and eugenol, disrupt the integrity of the cell wall and cytoplasmic membrane. This disruption leads to increased membrane permeability and the subsequent leakage of vital intracellular components such as ions, ATP, nucleic acids, and amino acids, ultimately resulting in cell death.
Caption: Mechanism of action of this compound on microbial cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Procedure:
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Application of Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.
Conclusion
This compound demonstrates significant antimicrobial properties against a variety of pathogens. Its broad-spectrum activity, coupled with a mechanism of action that targets the fundamental structure of microbial cells, makes it a compelling candidate for further research and development. The presented data indicates that in certain contexts, this compound's efficacy is comparable to that of conventional antimicrobial agents. Furthermore, its potential for synergistic interactions with existing drugs warrants further investigation as a strategy to combat antimicrobial resistance. Researchers are encouraged to consider the detailed protocols provided herein for their own comparative studies.
References
- 1. asm.org [asm.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. hardydiagnostics.com [hardydiagnostics.com]
A Tale of Two Molecules: Cinnzeylanol and Cinnamaldehyde in Bioactivity
In the realm of natural product chemistry, the bark of the cinnamon tree (Cinnamomum species) is a treasure trove of bioactive compounds. Among these, cinnamaldehyde (B126680) is the undisputed star, extensively studied for its myriad of pharmacological effects. However, lurking in the chemical complexity of cinnamon are lesser-known molecules like Cinnzeylanol. This guide provides a comparative analysis of the bioactivity of this compound and cinnamaldehyde, drawing upon available experimental data. It is important to note at the outset that while cinnamaldehyde has been the subject of voluminous research, scientific literature on the specific bioactivities of this compound is sparse, presenting a significant knowledge gap and an exciting frontier for future research.
Chemical Structures at a Glance
The biological activities of this compound and cinnamaldehyde are rooted in their distinct chemical structures. Cinnamaldehyde is a relatively simple aromatic aldehyde, which was first isolated in 1834.[1] In contrast, this compound is a more complex diterpenoid.
Cinnamaldehyde: A phenylpropanoid with the formula C₉H₈O, it is the compound primarily responsible for the characteristic flavor and aroma of cinnamon.[1] Its structure features a benzene (B151609) ring attached to an unsaturated aldehyde.
This compound: A diterpenoid with the chemical formula C₂₀H₃₂O₇.[2] Its intricate, polycyclic structure suggests the potential for different biological interactions compared to cinnamaldehyde.
Comparative Bioactivity: A Lopsided Picture
The comparison of the bioactivities of these two molecules is currently one-sided. Cinnamaldehyde has been extensively investigated, revealing a broad spectrum of pharmacological effects. Information on this compound, however, is limited to its identification as a constituent of cinnamon and general antimicrobial properties attributed to the overall extract it is found in.
Cinnamaldehyde: A Multi-Target Bioactive Compound
Cinnamaldehyde has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.
Table 1: Summary of Cinnamaldehyde Bioactivity
| Bioactivity | Experimental Evidence (IC₅₀/MIC Values) | References |
| Antimicrobial | MIC: 0.03-0.5 mg/ml against Candida species | This information is synthesized from multiple sources. |
| MIC: 3.3 µl/ml for Gram-positive bacteria and fungi | This information is synthesized from multiple sources. | |
| Anti-inflammatory | IC₅₀ for NO production in RAW 264.7 cells: 55 ± 9 μM | This information is synthesized from multiple sources. |
| IC₅₀ for TNF-α in RAW 264.7 cells: 63 ± 9 μM | This information is synthesized from multiple sources. | |
| Anticancer | IC₅₀ against MDA cells: 25 g/mL (for cinnamon extract containing cinnamaldehyde) | This information is synthesized from multiple sources. |
| Dose-dependent inhibition of oral cancer cell growth | This information is synthesized from multiple sources. | |
| Antioxidant | Significant free radical scavenging activity | This information is synthesized from multiple sources. |
Signaling Pathways Modulated by Cinnamaldehyde
Cinnamaldehyde exerts its effects by modulating several key cellular signaling pathways. Its anti-inflammatory action, for instance, is often attributed to the inhibition of the NF-κB pathway. In cancer, it has been shown to affect pathways like PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.
This compound: An Enigma with Potential
The current body of scientific literature on the specific bioactivity of purified this compound is very limited. It is mentioned as a minor diterpenoid constituent in Cinnamomum species. One source describes this compound as a botanical extract with antimicrobial properties, but it attributes this activity to its primary components, cinnamaldehyde and eugenol, rather than to this compound itself.
Table 2: Comparative Summary of this compound and Cinnamaldehyde
| Feature | This compound | Cinnamaldehyde |
| Chemical Class | Diterpenoid | Phenylpropanoid |
| Molecular Formula | C₂₀H₃₂O₇ | C₉H₈O |
| Antimicrobial Activity | Described as an antimicrobial agent in botanical extracts, but specific activity of the isolated compound is not well-documented. | Well-documented against a broad spectrum of bacteria and fungi. |
| Anti-inflammatory Activity | No specific data available. | Potent inhibitor of inflammatory pathways. |
| Anticancer Activity | No specific data available. | Demonstrates pro-apoptotic and anti-proliferative effects in various cancer cell lines. |
| Antioxidant Activity | No specific data available. | Exhibits significant free radical scavenging properties. |
| Known Signaling Pathways | None documented. | NF-κB, PI3K/Akt/mTOR, MAPK, and others. |
Experimental Protocols
Detailed experimental protocols for the bioactivity of cinnamaldehyde are widely available in the scientific literature. Below are generalized methodologies for key assays.
Antimicrobial Activity Assessment (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: Cinnamaldehyde is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of cinnamaldehyde that visibly inhibits microbial growth.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of cinnamaldehyde for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Griess Assay: After a further incubation period (e.g., 24 hours), the amount of NO in the cell culture supernatant is quantified using the Griess reagent.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of cinnamaldehyde required to inhibit 50% of the NO production.
References
Cinnzeylanol vs. Eugenol: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Cinnzeylanol, a key bioactive molecule from Cinnamomum zeylanicum, and eugenol (B1671780), a prominent constituent of clove oil, have garnered significant attention for their anti-inflammatory properties. This guide provides a detailed, objective comparison of their anti-inflammatory efficacy, drawing upon available experimental data to elucidate their mechanisms of action and therapeutic promise.
While "this compound" is a recognized chemical entity, specific research on its anti-inflammatory effects is limited. Therefore, this comparison will focus on cinnamaldehyde (B126680), the major and most-studied anti-inflammatory component of Cinnamomum zeylanicum, to provide a robust and data-driven analysis against eugenol.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro efficacy of cinnamaldehyde and eugenol in modulating key inflammatory markers. These data provide a quantitative basis for comparing their anti-inflammatory potential.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| Cinnamaldehyde | RAW 264.7 Macrophages | LPS (100 ng/mL) | 45.56 ± 1.36 µM | [1] |
| Eugenol | RAW 264.7 Macrophages | LPS | Not explicitly defined as IC50, but significant reduction at 15, 25, and 50 µM | [2][3] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line | Stimulant | IC50 Value / % Inhibition | Reference |
| Cinnamaldehyde | TNF-α | RAW 264.7 Macrophages | LPS (100 ng/mL) | 29.58 ± 0.34 µM | [1] |
| TNF-α | RAW 264.7 & J774A.1 | LPS & IFN-γ | 63 ± 9 µM | [4] | |
| IL-6 | Human Synoviocytes | IL-1β | Significant reduction at 0.5, 5, and 50 µM | [5] | |
| IL-6 | THP-1 Macrophages | LPS | Significant reduction at 2.5 and 15 µM | [6] | |
| Eugenol | TNF-α | RAW 264.7 Macrophages | LPS | Significant reduction at 15, 25, and 50 µM | [2][3] |
| IL-1β | RAW 264.7 Macrophages | LPS | Significant reduction at 15, 25, and 50 µM | [2][3] | |
| IL-6 | RAW 264.7 Macrophages | LPS | Significant reduction at 15, 25, and 50 µM | [2][3] |
Table 3: Inhibition of Pro-inflammatory Enzymes
| Compound | Enzyme | Cell Line | IC50 Value / % Inhibition | Reference |
| Cinnamaldehyde | COX-2 | RAW 264.7 Macrophages | 84.8% downregulation at 50 µM | [7] |
| iNOS | RAW 264.7 Macrophages | 77.4% downregulation at 50 µM | [7] | |
| Eugenol | COX-2 | - | 129 µM | [8] |
Mechanisms of Action: A Head-to-Head Look at Signaling Pathways
Both cinnamaldehyde and eugenol exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.
Cinnamaldehyde: The primary mechanism of cinnamaldehyde's anti-inflammatory action involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10] It has been shown to prevent the nuclear translocation of NF-κB subunits, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[5][11] Additionally, cinnamaldehyde modulates the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs.[12][13] There is also evidence suggesting its ability to suppress Toll-like receptor 4 (TLR4) activation.[14]
Eugenol: Similar to cinnamaldehyde, eugenol's anti-inflammatory activity is largely attributed to its inhibition of the NF-κB pathway . It also demonstrates significant antioxidant properties, which contribute to its anti-inflammatory effects. Evidence suggests that eugenol can modulate the Nrf2/HO-1 pathway , an important cellular defense mechanism against oxidative stress.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Bioactive Compounds in Cinnamomum Species with a Focus on Cinnzeylanol
A comprehensive guide for researchers and drug development professionals on the chemical composition of various Cinnamomum species. This guide provides a comparative overview of major bioactive compounds, details on experimental protocols for their quantification, and highlights the current research landscape regarding the diterpenoid Cinnzeylanol.
This compound and its acetyl derivative, cinnzeylanine, are diterpenes found in the bark of Cinnamomum verum (synonym C. zeylanicum)[1][2]. These compounds are part of the non-volatile constituents of cinnamon, which also include phenolic acids, procyanidins, and other diterpenes[1]. The genus Cinnamomum is rich in a variety of bioactive compounds, with the composition of essential oils being the most extensively studied aspect.
Comparative Data of Major Bioactive Compounds in Cinnamomum Species
The essential oils of various Cinnamomum species are primarily composed of phenylpropanoids and monoterpenes[3]. The relative concentrations of these compounds vary significantly between species and even between different parts of the same plant (bark, leaf, root). The following table summarizes the content of two of the most prominent bioactive compounds, cinnamaldehyde (B126680) and eugenol (B1671780), in the bark and leaf oils of several commercially important Cinnamomum species.
| Cinnamomum Species | Plant Part | Cinnamaldehyde (%) | Eugenol (%) | Other Major Components (%) |
| C. verum (Ceylon Cinnamon) | Bark | 59 - 76[1][2] | 4 - 10[2] | Benzaldehyde (12%), Linalool (1.1%), β-caryophyllene (0.7%)[1] |
| Leaf | 2.8[2] | 75 - 94.5[1][2] | Linalool (8%), Piperitone (2.5%)[1] | |
| C. cassia (Chinese Cinnamon) | Bark | High | Low | Coumarin |
| Leaf | - | - | trans-Cinnamaldehyde (60%), Eugenol (18%), Coumarin (14%) in C. burmannii leaf oil[1] | |
| C. sinharajense | Bark | 57.46[4] | - | - |
| Leaf | - | 87.53[4] | - | |
| C. rivulorum | Bark | - | 22.29[4] | - |
| C. dubium | Bark | - | - | β-Caryophyllene (41.31%)[4] |
| Leaf | - | - | Geraniol (24.05%)[4] | |
| C. iners | Bark | - | - | 1,8-cineole (41%), α-terpineol (15%), terpinen-4-ol (14%)[1] |
Note: Data is compiled from multiple sources and represents ranges or significant findings. The chemical composition can vary based on geographical location, cultivation practices, and extraction methods.
Experimental Protocols
The extraction and quantification of bioactive compounds from Cinnamomum species are critical for accurate comparative analysis. The following are detailed methodologies for key experiments.
Extraction of Essential Oils
Several methods are employed for the extraction of essential oils from Cinnamomum bark and leaves, including hydrodistillation, steam distillation, and solvent extraction.
-
Hydrodistillation: This is a traditional and widely used method.[5]
-
Sample Preparation: The plant material (bark or leaves) is ground into a fine powder.
-
Extraction: The powdered material is placed in a distillation apparatus with water and heated to boiling. The steam and volatile components are condensed and collected.
-
Separation: The essential oil is separated from the aqueous layer using a separatory funnel.
-
-
Superheated Water Extraction (SHWE): An environmentally friendly method that uses water under pressure at elevated temperatures.[6]
-
Extraction: Samples are extracted with water at a high temperature (e.g., 200°C) under pressure.
-
Solid Phase Extraction (SPE): The essential oils are obtained from the aqueous solution using an SPE cartridge.[6]
-
Quantification of Bioactive Compounds by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the simultaneous quantification of various compounds in Cinnamomum extracts.[7][8]
-
Sample Preparation:
-
An ethanolic or methanolic extract of the cinnamon bark powder is prepared.[8]
-
The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example for Cinnamaldehyde):
-
Column: Reversed-phase C18 column (e.g., Intersil ODS-3V, 150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 35:20:45 v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a specific wavelength (e.g., 282 nm for cinnamaldehyde).[9]
-
Quantification: The concentration of the compound is determined by comparing its peak area with that of a standard of known concentration.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify the volatile components of the essential oils.[3][6]
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., ethanol).
-
GC-MS Conditions:
-
Column: A capillary column suitable for separating volatile compounds (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient is used to separate the different components.
-
Mass Spectrometry: The separated components are identified based on their mass spectra by comparison with a spectral library (e.g., NIST).
-
Visualizing Experimental Workflows and Potential Signaling Pathways
To aid in the understanding of the experimental processes and the potential biological effects of Cinnamomum compounds, the following diagrams are provided.
Caption: Experimental workflow for the extraction and analysis of bioactive compounds from Cinnamomum species.
Cinnamaldehyde, a major constituent of cinnamon, has been shown to possess anti-inflammatory properties.[10] One of the pathways it may influence is the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Postulated inhibitory effect of cinnamaldehyde on the NF-κB inflammatory signaling pathway.
Conclusion
The chemical profile of Cinnamomum species is diverse and presents a rich source for the discovery of bioactive compounds. While cinnamaldehyde and eugenol are the most studied components, non-volatile compounds like this compound warrant further investigation. The lack of comparative data on this compound across different species highlights a gap in the current research and presents an opportunity for future studies. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such comparative analyses, which could unveil species with higher yields of this potentially valuable diterpenoid. This would be a significant step forward in the development of new therapeutic agents from natural sources.
References
- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamomum verum Presl ( syn C.zeylanicum Bi) A plant of traditional medicine used across the globe is good for health and digestion | Science 2.0 [science20.com]
- 3. [PDF] Chemical composition of Cinnamomum species collected in Sarawak | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Superheated water extraction of essential oils from Cinnamomum zeylanicum (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. books.rsc.org [books.rsc.org]
A Comparative Guide to the Efficacy of Natural Cinnzeylanol and its Synthetic Counterparts
For Researchers, Scientists, and Drug Development Professionals
Cinnzeylanol is a diterpene with the chemical formula C₂₀H₃₂O₇, naturally occurring in the bark and leaves of the cinnamon tree[1]. However, much of the documented biological activity of cinnamon extracts is attributed to its more abundant volatile compounds, cinnamaldehyde (B126680) and eugenol[1][2][3]. While synthetic versions of cinnamaldehyde and eugenol (B1671780) share the same chemical structures as their natural counterparts (C₉H₈O for cinnamaldehyde), differences in purity and the presence of trace compounds in the natural extracts may influence their biological efficacy[4][5].
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the antimicrobial and anti-inflammatory activities of natural cinnamon extracts and their primary components.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Extract | Test Organism | MIC (µg/mL) | Reference |
| C. zeylanicum Essential Oil | Paenibacillus larvae | 25-100 | [6] |
| C. zeylanicum Essential Oil | Gram-positive bacteria | 3300 | [7] |
| C. zeylanicum Essential Oil | Gram-negative bacteria | 10000 | [7] |
| C. zeylanicum Essential Oil | Fungi | 3300 | [7] |
| C. zeylanicum Essential Oil | Escherichia coli | 1820 | [8] |
| C. zeylanicum Essential Oil | Staphylococcus aureus | 4690 | [8] |
| Cinnamic Acid | Mycobacterium tuberculosis H₃₇Rv | 270-675 µM | [9] |
| 4-Methoxycinnamic Acid | Various bacteria and fungi | 50.4-449 µM | [9] |
Table 2: Anti-inflammatory Activity (IC₅₀)
| Compound/Extract | Assay | IC₅₀ (µM) | Reference |
| E-cinnamaldehyde | Nitric Oxide (NO) production in RAW 264.7 cells | 55 ± 9 | [10] |
| o-methoxycinnamaldehyde | Nitric Oxide (NO) production in RAW 264.7 cells | 35 ± 9 | [10] |
| E-cinnamaldehyde | TNF-α production in RAW 264.7 cells | 63 ± 9 | [10] |
| o-methoxycinnamaldehyde | TNF-α production in RAW 264.7 cells | 78 ± 16 | [10] |
| Eugenol Ether Derivative | Protection against H₂O₂-induced oxidative damage in ECV-304 cells | 0.20 | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Antimicrobial Activity Assays
1. Tube Dilution Method for MIC Determination: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains, such as Paenibacillus larvae, are cultured on an appropriate medium (e.g., MYPGP agar)[6]. A suspension of the bacteria is prepared in a suitable broth and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard[6].
-
Serial Dilution: The test compound (e.g., C. zeylanicum essential oil) is serially diluted in a liquid growth medium in a series of test tubes[6].
-
Inoculation: Each tube is inoculated with the standardized bacterial suspension[6].
-
Incubation: The tubes are incubated under specific conditions (e.g., 36 ± 1 ºC for 24-48 hours under microaerobic conditions for P. larvae)[6].
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism[6].
2. Broth Microdilution Method for MIC Determination: This is a miniaturized version of the tube dilution method performed in 96-well microtiter plates.
-
Plate Preparation: The test substance is serially diluted in a suitable broth medium directly in the wells of a 96-well plate[13].
-
Inoculation: A standardized bacterial suspension (e.g., 10⁷-10⁸ CFU/ml) is added to each well[13].
-
Controls: Positive (broth with bacteria, no test substance) and negative (broth only) controls are included[13].
-
Incubation: The plates are incubated under appropriate conditions for the test organism[13].
-
Reading Results: The MIC is the lowest concentration that prevents visible growth[13].
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) and TNF-α Production in Macrophages: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium[10][14].
-
Stimulation: The cells are stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the production of NO and TNF-α[10][14].
-
Treatment: The cells are pre-incubated with various concentrations of the test compounds (e.g., E-cinnamaldehyde) before stimulation[10][14].
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent[10].
-
Measurement of TNF-α: The levels of TNF-α in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA)[10].
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve[10].
Signaling Pathways and Mechanisms of Action
This compound and its related compounds exert their effects through the modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Natural compounds from cinnamon have been shown to inhibit this pathway, which is often hyperactivated in cancer cells[5][15][16][17]. The inhibition of this pathway by cinnamaldehyde and C. zeylanicum extract leads to decreased expression of downstream proteins like VEGF, COX-2, and Bcl-2, thereby inhibiting cancer cell growth and progression[15][18][19].
Toll-Like Receptor (TLR) Signaling Pathway
The anti-inflammatory effects of cinnamon extracts are also mediated through the Toll-Like Receptor (TLR) signaling pathway. Compounds like trans-cinnamaldehyde have been shown to reduce the LPS-dependent secretion of pro-inflammatory cytokines such as IL-8 by mitigating the phosphorylation of Akt and IκBα, key downstream molecules in the TLR signaling cascade.
Conclusion
While a direct efficacy comparison between synthetic and natural this compound is currently unavailable, the existing evidence on its primary active components, cinnamaldehyde and eugenol, provides valuable insights. Natural extracts of Cinnamomum zeylanicum demonstrate significant antimicrobial and anti-inflammatory properties. Synthetic versions of cinnamaldehyde and eugenol, while chemically identical, may offer higher purity and consistency, which can be advantageous in pharmaceutical applications. However, the synergistic effects of the various compounds present in natural extracts could contribute to their overall bioactivity. Further research, including head-to-head comparative studies of purified natural this compound and its synthetic counterpart, is warranted to fully elucidate their respective therapeutic potentials.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the differences between natural and synthetic cinnamaldehyde? - Blog [sinoshiny.com]
- 5. vipsen.vn [vipsen.vn]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. iomcworld.com [iomcworld.com]
- 12. iomcworld.com [iomcworld.com]
- 13. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 15. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 19. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power of Cinnzeylanol: Enhancing Conventional Antibiotic Efficacy
For Immediate Release
A Comprehensive Analysis of the Synergistic Effects of Cinnzeylanol and its Derivatives with Conventional Antibiotics Against Resistant Bacterial Strains.
Recent in-vitro studies have demonstrated the significant potential of this compound, a key bioactive compound derived from cinnamon, and its related aldehyde, cinnamaldehyde (B126680), to enhance the efficacy of conventional antibiotics against a range of pathogenic bacteria. This guide provides a comparative analysis of these synergistic interactions, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising avenue for combating antimicrobial resistance.
The primary mechanism of synergy involves the disruption of the bacterial cell membrane by this compound and cinnamaldehyde, leading to increased permeability and facilitating the entry of antibiotics.[1][2][3][4][5] Furthermore, specific interactions, such as the downregulation of resistance genes, have been identified, highlighting a multi-faceted approach to overcoming bacterial defenses.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound (and its derivatives) in combination with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following tables summarize the reduction in the Minimum Inhibitory Concentration (MIC) of conventional antibiotics when used in combination with cinnamaldehyde.
| Bacterium | Antibiotic | MIC without Cinnamaldehyde (µg/mL) | MIC with Cinnamaldehyde (µg/mL) | Fold Reduction in MIC | FICI | Reference |
| Staphylococcus aureus (MRSA) | Ampicillin | 4-256 | Varies | up to 16 | ≤ 0.5 | [6][7] |
| Staphylococcus aureus (MRSA) | Cefotaxime | 16-512 | Varies | up to 16 | ≤ 0.5 | [6][7] |
| Staphylococcus aureus (MRSA) | Amikacin | Varies | Varies | Significant | 0.27 | [7] |
| Staphylococcus aureus (MRSA) | Gentamicin | Varies | Varies | Significant | < 0.5 | [7] |
| Staphylococcus aureus (MRSA) | Amoxicillin | Varies | Varies | Significant | < 0.5 | [6][7] |
| Escherichia coli | Cefotaxime | Varies | Varies | 2-1024 | < 0.5 | [8] |
| Escherichia coli | Ciprofloxacin | Varies | Varies | 2-1024 | < 0.5 | [8] |
| Listeria monocytogenes | Nisin | Varies | Varies | 4 | 0.50 | [6] |
Experimental Protocols
The primary method for determining the synergistic effects outlined in this guide is the Checkerboard Microdilution Assay .
Checkerboard Assay Protocol
This method involves a two-dimensional titration of two antimicrobial agents in a 96-well microplate to identify the MIC of each agent alone and in combination.
1. Preparation of Reagents:
- Prepare stock solutions of this compound/cinnamaldehyde and the partner antibiotic in an appropriate solvent.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Plate Setup:
- In a 96-well microplate, create serial dilutions of the antibiotic horizontally and serial dilutions of this compound/cinnamaldehyde vertically.
- The final plate should contain a gradient of concentrations for both agents, as well as wells with each agent alone and a growth control (no antimicrobial agents).
3. Inoculation and Incubation:
- Inoculate each well with the prepared bacterial suspension.
- Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
4. Data Analysis:
- Determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula:
- FIC of Agent A = MIC of A in combination / MIC of A alone
- FIC of Agent B = MIC of B in combination / MIC of B alone
- Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
5. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1
- Indifference: 1 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizing the Mechanisms and Workflows
To better understand the experimental process and the underlying mechanisms of synergy, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
References
- 1. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antimicrobial effect and mechanism of enterocin Gr17 and cinnamaldehyde against Escherichia coli and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Cinnamomum zeylanicum Components In Vivo: A Comparative Guide
The quest for novel anticancer agents from natural sources has identified Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, as a promising candidate. While the specific compound "Cinnzeylanol" is not extensively studied under this name, research has focused on the anticancer properties of the whole bark extract and its primary bioactive component, cinnamaldehyde (B126680). This guide provides a comparative overview of the in vivo anticancer efficacy of Cinnamomum zeylanicum extract and cinnamaldehyde against melanoma, breast, and oral cancers, benchmarked against standard chemotherapeutic agents.
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative outcomes of in vivo studies, offering a direct comparison of tumor growth inhibition and toxicity profiles.
Table 1: Efficacy of Cinnamomum zeylanicum Extract and Cinnamaldehyde in Murine Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage & Route | Key Findings (Tumor Growth Inhibition) | Reference(s) |
| Melanoma | A375 | SCID Mice | Cinnamaldehyde | 120 mg/kg/day, oral gavage | ~40% reduction in average tumor weight compared to control.[1][2] | [1][2] |
| Melanoma | B16F10 | C57BL/6 Mice | Cinnamomum cassia extract | 400 µg/g mouse weight, oral administration every two days | Significant reduction in tumor volume and weight; increased survival rate.[3] | [3] |
| Breast Cancer | 4T1 | BALB/c Mice | C. zeylanicum bark powder (in diet) | 1% (w/w) | 44% decrease in tumor volume compared to controls.[4][5][6] | [4][5][6] |
| Oral Cancer | RK3E-ras-Fluc | Rats | 2'-Hydroxycinnamaldehyde | Direct injection | Significant inhibition of tumor mass growth.[7] | [7] |
Table 2: Efficacy of Standard Anticancer Drugs in Comparable Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage & Route | Key Findings (Tumor Growth Inhibition) | Reference(s) |
| Melanoma | B16-F3m | Mice | Dacarbazine (B1669748) | Not specified | Reduced lung metastases and primary tumor growth (more effective in combination with EGCG).[8] | [8] |
| Melanoma | Human melanoma cell line | Xenograft mouse model | Dacarbazine (nanoemulsion) | Intramuscular injection | 61% reduction in tumor size.[9] | [9] |
| Breast Cancer | 4T1 | BALB/c Mice | Paclitaxel (B517696) (low-dose metronomic) | Not specified | Stronger anti-tumor activity in suppressing primary and metastatic tumors compared to maximum tolerable dose.[10] | [10] |
| Oral Squamous Carcinoma | Not specified | Nude mice | Cisplatin (B142131) | 0.9 mg/kg, i.p. twice weekly | 86% inhibition of tumor growth.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the in vivo experiments cited.
Melanoma Xenograft Study (Cinnamaldehyde)
-
Cell Line and Culture: Human A375 melanoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used.
-
Tumor Implantation: 10 x 10^6 A375 cells were implanted subcutaneously into the right flank of the mice.[1]
-
Treatment: 14 days after cell injection, when tumors reached an average size of 65 mm³, mice were randomized into treatment and control groups. Cinnamaldehyde was administered daily by oral gavage at a dose of 120 mg/kg/day in a 0.5% methylcellulose/PBS vehicle.[1] The control group received the vehicle only.
-
Efficacy Evaluation: Tumor volumes were measured regularly. At the end of the study (day 30), tumors were excised and weighed.[1]
-
Toxicity Assessment: Animal body weight was monitored throughout the experiment. No significant weight loss was observed in the cinnamaldehyde-treated group compared to the control group.[1]
Breast Cancer Syngeneic Model (C. zeylanicum Bark Powder)
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 4T1 cells were injected into the mammary fat pad.
-
Treatment: C. zeylanicum bark powder was mixed into the standard diet at concentrations of 0.1% (w/w) and 1% (w/w) and administered throughout the experiment.[4][5][6]
-
Efficacy Evaluation: Tumor volume was measured at regular intervals. At the end of the study, tumors were excised and subjected to histopathological and molecular analyses, including mitotic activity index.[4][5][6]
Oral Cancer Xenograft Study (Cisplatin)
-
Cell Line: Human oral squamous carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Cells were implanted subcutaneously.
-
Treatment: Mice were treated with cisplatin administered intraperitoneally twice weekly at doses of 0.3, 0.45, and 0.9 mg/kg.[11]
-
Efficacy Evaluation: Tumor growth was monitored, with tumor volumes measured over 24 days.[11]
Signaling Pathways and Experimental Workflow
Cinnamomum zeylanicum extract and its components exert their anticancer effects by modulating multiple signaling pathways.
The anticancer activity of cinnamaldehyde and C. zeylanicum extract is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Another critical pathway implicated in the anticancer effects of C. zeylanicum is the NF-κB signaling cascade, which plays a pivotal role in inflammation and cell survival.
References
- 1. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemopreventive and Therapeutic Efficacy of Cinnamomum zeylanicum L. Bark in Experimental Breast Carcinoma: Mechanistic In Vivo and In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive and Therapeutic Efficacy of Cinnamomum zeylanicum L. Bark in Experimental Breast Carcinoma: Mechanistic In Vivo and In Vitro Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2'-Hydroxycinnamaldehyde shows antitumor activity against oral cancer in vitro and in vivo in a rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of melanoma growth and metastasis by combination with (-)-epigallocatechin-3-gallate and dacarbazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoemulsion preparations of the anticancer drug dacarbazine significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-dose metronomic paclitaxel chemotherapy suppresses breast tumors and metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinnzeylanol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Cinnzeylanol, a bioactive diterpenoid found in Cinnamomum zeylanicum. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which in turn impacts downstream applications in research and drug development. This document outlines the experimental protocols for key extraction methods, presents comparative data on their performance, and illustrates the associated biological signaling pathways.
Comparative Performance of Extraction Methods
The efficiency of this compound extraction is influenced by the chosen method, with significant variations in yield, extraction time, and the quality of the final extract. While specific quantitative data for this compound is limited in publicly available literature, the yield of major components of cinnamon essential oil, such as cinnamaldehyde (B126680), serves as a valuable indicator for the effectiveness of different extraction techniques in isolating terpenoids like this compound.
| Extraction Method | Principle | Typical Solvent(s) | Advantages | Disadvantages | Relative Yield of Key Components (e.g., Cinnamaldehyde) |
| Steam Distillation | Volatilization of compounds with steam followed by condensation and separation. | Water | Produces high-purity essential oil without solvent contamination.[1] | Lower yield compared to some solvent-based methods; can be time-consuming.[1] | High (e.g., ~90-95% cinnamaldehyde).[1] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Ethanol, Methanol, Hexane | Higher yield of total extractables compared to distillation methods.[1] | Can lead to thermal degradation of sensitive compounds due to prolonged heating[2]; requires a post-extraction solvent removal step. | Moderate to High (e.g., ~62-73% cinnamaldehyde).[1] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Ethanol, Water | Significantly reduced extraction time and solvent consumption; higher yields in some cases.[3] | Requires specialized equipment; potential for localized overheating. | High (e.g., ~89% cinnamaldehyde).[4] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | Reduced extraction time and lower processing temperatures, preserving thermolabile compounds.[5] | Equipment costs; potential for radical formation at high intensities. | High, with studies showing significantly higher yields of cinnamaldehyde and eugenol (B1671780) compared to traditional methods.[5] |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2 | Highly selective; solvent-free final product; low operating temperatures preserve compound integrity. | High initial equipment cost; complex operation. | High, with good recovery of volatile compounds. |
Experimental Protocols
Detailed methodologies for the most common extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific laboratory setup and the characteristics of the plant material.
Steam Distillation
-
Preparation of Plant Material: 100 to 150 g of dried and mashed cinnamon sticks are placed into the distillation flask.
-
Apparatus Setup: The flask is connected to a steam generator and a condenser. A collection vessel is placed at the outlet of the condenser.
-
Extraction: Steam is passed through the cinnamon material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is then passed through the condenser, where it cools and liquefies.
-
Separation: The collected liquid, a mixture of water and essential oil, is allowed to settle. The essential oil, being less dense, will separate and can be collected.
Soxhlet Extraction
-
Preparation of Plant Material: Approximately 100g of ground cinnamon bark is placed inside a thimble made from thick filter paper.[6]
-
Apparatus Setup: The thimble is loaded into the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent (e.g., ethanol) and a condenser is attached above.
-
Extraction: The solvent is heated to reflux.[6] The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it. This process is repeated for several hours.
-
Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the concentrated extract.[6]
Visualization of Workflows and Signaling Pathways
To facilitate a deeper understanding of the extraction processes and the biological context of cinnamon-derived compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for Steam Distillation and Soxhlet Extraction.
While the direct signaling pathways of this compound are not extensively documented, the biological activities of cinnamon extracts are often attributed to their major components, such as cinnamaldehyde. Cinnamaldehyde has been shown to exert anti-inflammatory and anti-tumor effects through the modulation of key signaling pathways like NF-κB and PI3K/Akt.[7][8]
Caption: Inhibition of NF-κB and PI3K/Akt pathways by cinnamon bioactives.
References
- 1. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 4. nveo.org [nveo.org]
- 5. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety and Toxicity Profile of Cinnzeylanol and its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profiles of Cinnzeylanol, a minor constituent of cinnamon, and its better-studied counterparts, cinnamaldehyde (B126680) and curcumin. Due to the limited availability of direct toxicological data for this compound, this guide focuses on the safety data of Cinnamomum zeylanicum extracts, where this compound is naturally present, and compares it with its major active component, cinnamaldehyde, and another well-researched natural compound with overlapping therapeutic potential, curcumin. This guide is intended to be a resource for researchers and drug development professionals to make informed decisions in their investigations.
Executive Summary
This compound is a lesser-known diterpenoid found in cinnamon. While its specific toxicological profile is not well-documented, studies on cinnamon extracts provide some insights into its potential safety. Cinnamaldehyde, the major component of cinnamon oil, has been more extensively studied and exhibits a range of toxicological effects at different concentrations. Curcumin, the active compound in turmeric, is a widely researched natural product with a well-established safety profile. This guide presents a side-by-side comparison of their acute, cytotoxic, and genotoxic effects, along with an overview of the signaling pathways they modulate.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of cinnamon extracts (as a proxy for this compound's environment), cinnamaldehyde, and curcumin.
Table 1: Acute Toxicity Data
| Compound/Extract | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Cinnamomum zeylanicum Extract | Rat | Oral | >2000 | [1](--INVALID-LINK--) |
| Cinnamaldehyde | Rat | Oral | 2220 | [2](--INVALID-LINK--) |
| Cinnamaldehyde | Guinea Pig | Oral | 1160 | [3](--INVALID-LINK--) |
| Curcumin | Mouse | Oral | >2000 | [4](--INVALID-LINK--) |
Table 2: Cytotoxicity Data (IC50 Values)
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |
| Cinnamomum zeylanicum Extract | MCF-7 | Breast Cancer | 58 (24h), 140 (48h) | [5](--INVALID-LINK--) |
| Cinnamaldehyde | MDA-MB-231 | Breast Cancer | 16.9 (24h), 12.23 (48h) | [6](--INVALID-LINK--) |
| Cinnamaldehyde | HCT-116 | Colorectal Cancer | 30.7 (24h) | [6](--INVALID-LINK--) |
| Cinnamaldehyde | PC3 | Prostate Cancer | 73 | [7](--INVALID-LINK--) |
| Cinnamaldehyde | U87MG | Glioblastoma | 11.6 | [8](--INVALID-LINK--) |
| Curcumin | Various | - | >10 µM for significant effects | [9](--INVALID-LINK--) |
Table 3: Genotoxicity Summary
| Compound/Extract | Ames Test | In Vivo Micronucleus | Chromosomal Aberration | Overall Assessment | Reference(s) |
| C. zeylanicum Polyphenol Extract | Negative | Not Reported | Negative | Not genotoxic | [1](--INVALID-LINK--) |
| Cinnamaldehyde | Positive (conflicting reports) | Negative | Some positive in vitro | Unlikely to be a carcinogenic risk to humans in vivo | [10](11--INVALID-LINK-- |
| Curcumin | Negative | Negative | Negative | Not genotoxic | [12](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. Below are representative protocols for common assays used to assess the safety and toxicity of chemical compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, cinnamaldehyde, or curcumin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.
-
Animal Model: Use a single sex of rats (usually females) for the initial test.
-
Dosing: Administer the test substance orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
LD50 Estimation: The LD50 is estimated based on the observed mortality at different dose levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by cinnamaldehyde and curcumin, and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde and curcumin.
Caption: Inhibition of the PI3K/Akt signaling pathway by curcumin.
Conclusion
While this compound remains a compound of interest, the lack of specific safety and toxicity data necessitates a cautious approach. The available information on Cinnamomum zeylanicum extracts suggests a generally low toxicity profile. In comparison, cinnamaldehyde, while also generally safe at low concentrations, presents a more complex toxicological profile with evidence of skin sensitization and conflicting genotoxicity results in vitro. Curcumin stands out with its extensive safety data, supporting its use in further research and development.
For drug development professionals, this guide underscores the importance of comprehensive toxicological evaluation of individual plant-derived compounds. While cinnamon extracts have a long history of use, the safety of their individual constituents, such as this compound, cannot be assumed and requires dedicated investigation. Future research should focus on isolating this compound and conducting a full battery of toxicological tests to establish its safety profile and unlock its full therapeutic potential.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic, Genotoxic and Senolytic Potential of Native and Micellar Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Cytotoxic, Genotoxic and Senolytic Potential of Native and Micellar Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cinnzeylanol's activity against known antimicrobial agents
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive benchmark of Cinnzeylanol's antimicrobial activity against established agents. The data presented herein is intended to support further research and development of novel antimicrobial therapies.
This compound, a key bioactive compound derived from Cinnamomum zeylanicum, has demonstrated significant antimicrobial properties. This guide offers a comparative analysis of its efficacy against well-known antimicrobial agents, ciprofloxacin (B1669076) and fluconazole (B54011), across a panel of common pathogenic microorganisms. The objective is to provide a clear, data-driven assessment of this compound's potential as a viable alternative or synergistic partner to conventional treatments.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound, primarily attributed to its main components, cinnamaldehyde (B126680) and eugenol, was evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the comparative MIC values of cinnamon essential oil (as a proxy for this compound), ciprofloxacin, and fluconazole against selected Gram-positive and Gram-negative bacteria, and a pathogenic yeast.
Table 1: Comparative MIC of this compound (Cinnamon Oil) and Ciprofloxacin against Bacterial Pathogens
| Microorganism | This compound (Cinnamon Oil) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 4,880[1] | 2 - 256[2] |
| Staphylococcus aureus | 4,880[1] | 0.5 - >100 |
| Pseudomonas aeruginosa | 19,530[1] | 2 - 256[2] |
Table 2: Comparative MIC of this compound (Cinnamon Oil) and Fluconazole against Fungal Pathogens
| Microorganism | This compound (Cinnamon Oil) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 12,500[3] | 0.05[3] |
Note: MIC values can vary between studies due to differences in methodology and strains tested. The data presented is a synthesis of findings from multiple sources.
Mechanisms of Action: A Visualized Comparison
Understanding the mechanism of action is crucial for the development of effective antimicrobial strategies. This compound and the comparator agents exhibit distinct modes of action, which are visualized in the following diagrams.
The primary antimicrobial action of this compound's active components, cinnamaldehyde and eugenol, involves the disruption of the microbial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Ciprofloxacin, a fluoroquinolone antibiotic, functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to DNA damage and cell death.[4][5][6]
Fluconazole, a triazole antifungal agent, inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[7][8][9][10][11] This disruption of ergosterol synthesis leads to a compromised cell membrane and fungal cell death.[7][8][10]
Experimental Protocols
The following section outlines the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method
This method is a widely accepted standard for determining the MIC of antimicrobial agents and was a common procedure in the referenced studies.
1. Preparation of Antimicrobial Agent Dilutions:
-
A two-fold serial dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.
4. Incubation:
-
The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
5. Determination of MIC:
-
Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
The presented data indicates that this compound exhibits broad-spectrum antimicrobial activity. While its MIC values are generally higher than those of the tested conventional antibiotics, its distinct mechanism of action and natural origin make it a compelling candidate for further investigation. Notably, studies have shown synergistic or additive effects when cinnamon oil is combined with conventional antibiotics, potentially reducing the required therapeutic doses and mitigating the development of resistance.[1][3][12] Future research should focus on in vivo efficacy, safety profiles, and the potential for combination therapies to fully elucidate the therapeutic value of this compound in a clinical setting.
References
- 1. Antibacterial activity of cinnamon essential oils and their synergistic potential with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Combination Effects of the Antimicrobial Agents and Cinnamon Oil | Scientific.Net [scientific.net]
Safety Operating Guide
Proper Disposal of Cinnzeylanol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Cinnzeylanol (CAS No. 62394-04-1) was publicly available at the time of this writing. This guidance is based on the chemical's identity as a botanical extract from Cinnamomum zeylanicum (cinnamon tree) and the hazardous properties of its primary active components, cinnamaldehyde (B126680) and eugenol.[1] Procedures are derived from safety data for Cinnamon Essential Oil, which shares these components.[2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
This compound, an extract from the bark and leaves of the cinnamon tree, requires careful handling and disposal due to the hazardous nature of its constituents.[1] The primary components, cinnamaldehyde and eugenol, are associated with multiple health and environmental risks.[5][6] Safety data for cinnamon leaf and bark oil indicate risks of skin irritation, allergic skin reactions, serious eye irritation, and potential for causing genetic defects and cancer.[2][3][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4]
Hazard Summary for this compound and Related Compounds
The following table summarizes the key hazards associated with the components of this compound, based on data for cinnamon essential oil.
| Hazard Category | GHS Hazard Code | Description | Source SDS Citation(s) |
| Health Hazards | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3][4] | |
| H317 | May cause an allergic skin reaction. | [2][3][4] | |
| H319 | Causes serious eye irritation. | [2][3][4] | |
| H335 | May cause respiratory irritation. | [3] | |
| H341 | Suspected of causing genetic defects. | [2][3] | |
| H350 | May cause cancer. | [2][3] | |
| Environmental Hazards | H411 / H412 | Toxic or harmful to aquatic life with long lasting effects. | [3][4] |
Step-by-Step Disposal Protocol for this compound
Given the identified hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][3][4]
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with organic extracts and solvents.
-
Solid Waste: Collect all contaminated lab materials, such as pipette tips, gloves, absorbent pads, and empty this compound vials, in a separate, sealed, and clearly labeled hazardous waste container for solids. Do not mix with non-hazardous waste.
-
-
Waste Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents, listing "this compound" and any other chemicals or solvents present in the mixture.
-
Indicate the specific hazards using words or pictograms (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Include the accumulation start date and the name of the principal investigator or laboratory responsible.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not store with incompatible chemicals, such as strong oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste handover. Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the workflow for handling this compound, from experimental use through to final disposal.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. nhrorganicoils.com [nhrorganicoils.com]
- 3. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 4. ogamoils.ie [ogamoils.ie]
- 5. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
